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L-Methionine, [methyl-3H]

Cat. No.: B1643753
M. Wt: 155.24 g/mol
InChI Key: FFEARJCKVFRZRR-QYCITVKVSA-N
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Description

Significance of Tritium-Labeled Methionine in Biochemical Research

The use of tritium-labeled methionine, specifically L-Methionine, [methyl-3H], holds considerable significance in biochemical research due to its ability to elucidate the dynamics of methylation. nih.gov The tritium (B154650) label provides a sensitive and specific means of detection, allowing researchers to quantify the incorporation of the methyl group into various biomolecules. nih.gov This is crucial for understanding the regulation of numerous cellular functions.

One of the primary applications of L-Methionine, [methyl-3H] is in the study of protein methylation. This post-translational modification, where methyl groups are added to amino acid residues within a protein, plays a vital role in regulating protein function, localization, and interaction with other molecules. jove.commdanderson.org By using L-Methionine, [methyl-3H], researchers can conduct in vitro and in vivo methylation assays to identify novel methylated proteins, determine the sites of methylation, and assess the activity of methyltransferase enzymes. jove.commdanderson.orgmdanderson.org For instance, studies have utilized this tracer to investigate the methylation of myelin basic protein during brain development and the self-methylation of DNA methyltransferases. nih.govresearchgate.net

Furthermore, L-Methionine, [methyl-3H] is instrumental in studying the synthesis of other essential methylated compounds. The methyl group from methionine is transferred to various substrates to synthesize molecules like creatine (B1669601), which is vital for energy metabolism in muscle and brain, and phosphatidylcholine, a key component of cell membranes. nih.govresearchgate.net Research using L-Methionine, [methyl-3H] has provided quantitative insights into how the demand for one methylated product can affect the synthesis of others, a phenomenon known as metabolic partitioning. nih.govresearchgate.net

Overview of Methyl Group Metabolism and Transfer in Biological Systems

The transfer of methyl groups in biological systems is a fundamental process, and at its heart lies the S-adenosylmethionine (SAM) cycle, also known as the methionine cycle. researchgate.net This cycle is the primary pathway for the generation of S-adenosyl-L-methionine (SAM), the universal methyl donor in virtually all cells. researchgate.net

The process begins with the essential amino acid methionine. Through an enzymatic reaction involving adenosine (B11128) triphosphate (ATP), methionine is converted into SAM. mun.ca SAM then serves as the co-substrate for a large family of enzymes called methyltransferases. These enzymes catalyze the transfer of the activated methyl group from SAM to a vast array of acceptor molecules, including:

DNA: DNA methylation is a crucial epigenetic modification that can regulate gene expression.

RNA: The methylation of RNA molecules can influence their stability and function.

Proteins: Protein methylation, as mentioned earlier, is a key post-translational modification that modulates protein activity. jove.commdanderson.org

Lipids: The synthesis of certain lipids, such as phosphatidylcholine, requires methylation steps. nih.govresearchgate.net

Other small molecules: Neurotransmitters and other signaling molecules can also be modified by methylation.

After donating its methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH). SAH is then hydrolyzed to homocysteine, which can be recycled back to methionine to complete the cycle, a process that often requires folate and vitamin B12. frontiersin.org The continuous operation of the SAM cycle is essential for maintaining cellular homeostasis and ensuring a steady supply of methyl groups for all methylation reactions.

Historical Context of Radiolabeled Amino Acid Utilization in Metabolic Studies

The use of radiolabeled compounds to trace metabolic pathways has a rich history that has revolutionized our understanding of biochemistry. The concept of using isotopes as tracers dates back to the early 20th century. However, it was the post-World War II era that saw the widespread availability of radioisotopes, which significantly propelled research in this area. news-medical.netwustl.edu

Early pioneers in metabolic research, such as Santorio Sanctorius in the 17th century, laid the groundwork by demonstrating the concept of metabolic balance through meticulous measurements of body weight. news-medical.net The 20th century witnessed groundbreaking discoveries, including the elucidation of major metabolic pathways like the citric acid cycle by Hans Krebs. wustl.edu

The advent of radiolabeled amino acids provided a powerful new tool to directly probe the dynamic processes of protein synthesis and metabolism. By introducing amino acids labeled with radioactive isotopes like carbon-14 (B1195169) (¹⁴C) or tritium (³H) into organisms or cell cultures, scientists could follow their incorporation into newly synthesized proteins and their conversion into other metabolites. This allowed for the direct measurement of protein turnover rates and the mapping of amino acid metabolic pathways.

The development of analytical techniques such as paper chromatography in the 1940s and later, gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, further enhanced the utility of radiolabeled tracers. news-medical.net These methods enabled the separation and identification of minute quantities of radiolabeled molecules, providing detailed insights into the metabolic fate of amino acids. The use of radiolabeled amino acids, including L-Methionine, [methyl-3H], continues to be a cornerstone of metabolic research, offering a window into the complex and dynamic chemical reactions that sustain life.

Detailed Research Findings

The application of L-Methionine, [methyl-3H] has yielded specific and quantitative data in various research areas. Below are examples from studies investigating metabolic partitioning and protein methylation.

Partitioning of [methyl-3H]methionine in Piglets

A study on young Yucatan miniature piglets investigated how an increased demand for creatine synthesis affects the partitioning of methyl groups from methionine to other methylated products and protein synthesis. nih.govresearchgate.net The piglets were infused with either saline (Control) or guanidinoacetate (GAA) to stimulate creatine synthesis. The incorporation of the tritium-labeled methyl group from L-[methyl-3H]methionine into hepatic creatine, phosphatidylcholine (PC), and protein was then measured.

Treatment Group[³H]methyl Incorporation into Creatine (dpm/µmol)[³H]methyl Incorporation into Phosphatidylcholine (dpm/µmol)[³H]methyl Incorporation into Protein (dpm/g liver)
Control (Saline) 1,5008,00025,000
GAA-infused 3,0002,00015,000
Data are approximate values derived from published research for illustrative purposes. nih.govresearchgate.net

The results demonstrated that inducing a high demand for creatine synthesis led to a significant increase in methyl group incorporation into creatine. nih.govresearchgate.net Concurrently, there was a marked decrease in the incorporation of the labeled methyl group into both phosphatidylcholine and protein. nih.govresearchgate.net This finding highlights the competitive nature of methyl group partitioning and suggests that under conditions of high methyl demand, the synthesis of certain molecules can be prioritized over others. nih.govresearchgate.net

Methylation of Myelin Basic Protein in Developing Mouse Brain

Another area where L-Methionine, [methyl-3H] has been instrumental is in studying the developmental regulation of protein methylation. Research on the synthesis and methylation of myelin basic protein (MBP) in the developing mouse brain utilized a dual-labeling approach with L-[methyl-3H]methionine and L-[³⁵S]methionine to differentiate between protein synthesis and methylation. nih.gov The ratio of ³H to ³⁵S (methylation index) in isolated MBP was determined at different ages.

Age of Mice (days)³H/³⁵S Ratio in Myelin Basic Protein (Methylation Index)
13 2.5
20 2.0
30 1.5
60 1.0
Data are representative values illustrating the trend observed in published research. nih.gov

The study found that the incorporation of the tritium-labeled methyl group into MBP was highest in the youngest brains and decreased with age. nih.gov The methylation index was also maximal in the youngest brains, indicating a higher rate of MBP methylation relative to its synthesis during early development. nih.gov This suggests that methylation of MBP is a crucial event in the early stages of myelination. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2S B1643753 L-Methionine, [methyl-3H]

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NO2S

Molecular Weight

155.24 g/mol

IUPAC Name

(2S)-2-amino-4-(tritritiomethylsulfanyl)butanoic acid

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1T3

InChI Key

FFEARJCKVFRZRR-QYCITVKVSA-N

SMILES

CSCCC(C(=O)O)N

Isomeric SMILES

[3H]C([3H])([3H])SCC[C@@H](C(=O)O)N

Canonical SMILES

CSCCC(C(=O)O)N

sequence

X

Origin of Product

United States

Biochemical Pathways and Metabolic Fates of L Methionine, Methyl 3h

Generation of S-Adenosyl-L-[methyl-3H]Methionine (SAM) from L-Methionine, [methyl-3H]

The first crucial step in the metabolism of L-methionine's methyl group is its conversion to S-Adenosyl-L-methionine (SAM). This activation process is essential as it transforms the relatively stable methyl group of methionine into a highly reactive form, ready for transfer to a wide array of acceptor molecules.

The synthesis of S-Adenosyl-L-[methyl-3H]Methionine from L-Methionine, [methyl-3H] and adenosine (B11128) triphosphate (ATP) is catalyzed by the enzyme Methionine Adenosyltransferase (MAT). amerigoscientific.com This reaction is unique as it involves the transfer of the adenosyl group from ATP to the sulfur atom of methionine. youtube.com The MAT enzyme is highly conserved across species, highlighting its fundamental biological importance. amerigoscientific.com

In mammals, there are different isoforms of MAT, with MAT1A being predominantly expressed in the liver and MAT2A in non-hepatic tissues. amerigoscientific.com The activity of these enzymes is subject to regulation. For instance, studies in hepatocellular carcinoma (HCC) cells have shown that the expression of MAT2A can be upregulated, potentially leading to an increased uptake of L-[methyl-3H]-Methionine. nih.gov Conversely, treatment with SAM can lead to a downregulation of MAT2A expression, resulting in reduced uptake of the radiolabeled methionine. nih.gov This suggests a feedback mechanism where the product of the reaction, SAM, can regulate its own synthesis. The catalytic reaction catalyzed by MAT occurs in two steps: the initial formation of SAM and tripolyphosphate from L-methionine and ATP, followed by the hydrolysis of tripolyphosphate. amerigoscientific.com

S-Adenosyl-L-[methyl-3H]Methionine, once formed, serves as the primary methyl donor in a vast number of cellular transmethylation reactions. creative-proteomics.comnih.gov The tritium-labeled methyl group can be transferred to a wide variety of acceptor molecules, including DNA, RNA, proteins, and phospholipids (B1166683). livingwithmthfr.orgnih.gov These methylation events are critical for:

Epigenetic Regulation: Methylation of DNA and histones, which plays a crucial role in regulating gene expression. livingwithmthfr.org

Protein Function: Methylation of proteins can alter their activity, localization, and interactions with other molecules.

Biosynthesis: SAM is involved in the synthesis of numerous important compounds, including creatine (B1669601), phosphatidylcholine, and epinephrine. nih.govcaldic.com

The use of L-Methionine, [methyl-3H] allows researchers to trace the destination of these methyl groups and quantify the rates of different methylation reactions within the cell.

Transmethylation Cycle Dynamics using L-Methionine, [methyl-3H]

The transfer of the methyl group from SAM results in the formation of S-Adenosyl-L-Homocysteine (SAH). SAH is subsequently metabolized in a series of reactions that can lead to the regeneration of L-methionine, completing the transmethylation cycle.

Following the donation of its methyl group, S-Adenosyl-L-[methyl-3H]Methionine is converted to S-Adenosyl-L-Homocysteine (SAH). wikipedia.org SAH is then hydrolyzed by the enzyme SAH hydrolase to yield adenosine and homocysteine. rsc.org The resulting homocysteine can be remethylated to form methionine, thus conserving the carbon skeleton. nih.gov This remethylation can occur through two primary pathways. One pathway utilizes the enzyme methionine synthase, which transfers a methyl group from 5-methyltetrahydrofolate to homocysteine. creative-proteomics.com A second pathway involves betaine-homocysteine methyltransferase (BHMT), which uses betaine (B1666868) as the methyl donor. nih.gov When L-Methionine, [methyl-3H] is used, the regenerated methionine will not be radiolabeled if the methyl group for remethylation comes from a non-tritiated source like 5-methyltetrahydrofolate or betaine. researchgate.net

The regeneration of methionine from homocysteine is intricately linked to the folate and vitamin B12 cycles. nih.gov Methionine synthase, a key enzyme in this process, requires vitamin B12 (in the form of methylcobalamin) as a cofactor. creative-proteomics.com The methyl group for this reaction is provided by 5-methyltetrahydrofolate, a derivative of folate. taylorfrancis.com Therefore, deficiencies in either folate or vitamin B12 can impair the remethylation of homocysteine, leading to a disruption of the methionine cycle. nih.gov The "methyl trap" hypothesis suggests that a vitamin B12 deficiency can lead to an accumulation of 5-methyltetrahydrofolate, which cannot be metabolized further, thereby creating a functional folate deficiency. nih.gov This highlights the critical interdependence of these vitamin pathways in maintaining one-carbon metabolism.

Partitioning and Flux of Methyl Groups from L-Methionine, [methyl-3H] into Key Macromolecules and Metabolites

The tritium-labeled methyl group from L-Methionine, [methyl-3H] is incorporated into a diverse range of molecules, and its distribution provides a quantitative measure of the metabolic flux through different pathways. Studies have demonstrated that the partitioning of these methyl groups is dynamic and can be influenced by physiological conditions.

In studies with young pigs, a significant portion of the radiolabeled methyl group from L-[methyl-3H]methionine was recovered in creatine and phosphatidylcholine (PC), with negligible amounts found in DNA under normal conditions. nih.govresearchgate.net However, when a high demand for methyl groups was created by infusing guanidinoacetate (a creatine precursor), there was a substantial increase in the incorporation of the [methyl-3H] label into creatine. nih.govresearchgate.net This increased demand for creatine synthesis led to a concomitant decrease in the incorporation of the methyl group into PC and protein, suggesting a competition for the limited supply of methyl groups. nih.gov

The table below summarizes findings on the partitioning of the [methyl-3H] label from L-Methionine, [methyl-3H] into various metabolites under different conditions in young pigs.

ConditionMetaboliteChange in [methyl-3H] IncorporationReference
High Methyl Demand (Guanidinoacetate infusion)Creatine~80-120% increase nih.gov
High Methyl Demand (Guanidinoacetate infusion)Phosphatidylcholine (PC)~75-85% decrease nih.gov
High Methyl Demand (Guanidinoacetate infusion)Protein~40% decrease nih.gov
Intrauterine Growth Restriction (IUGR)Phosphatidylcholine (PC)Lower incorporation compared to normal weight nih.gov

In the context of cancer, the metabolic fate of L-[methyl-3H]-Methionine can differ significantly between cancer cells and normal cells. In hepatocellular carcinoma (HCC) cells, the primary fate of the radiolabeled methyl group is protein synthesis, with a smaller fraction entering the phosphatidylethanolamine (B1630911) (PE) methylation pathway to form phospholipids like PC. nih.govnih.gov In contrast, in normal primary hepatocytes, lipid synthesis via the PE methylation pathway is the predominant metabolic route for the methyl group. nih.gov This differential metabolism contributes to the enhanced uptake of radiolabeled methionine in HCC, which is a principle behind its use in positron emission tomography (PET) imaging. nih.govnih.gov

Cell TypePrimary Metabolic Fate of [methyl-3H]Secondary Metabolic Fate of [methyl-3H]Reference
Hepatocellular Carcinoma (HCC) CellsProtein SynthesisPhosphatidylethanolamine (PE) Methylation Pathway nih.gov
Primary HepatocytesLipid Synthesis (via PE Methylation Pathway)Protein Synthesis nih.gov

These findings underscore the utility of L-Methionine, [methyl-3H] as a powerful tool to investigate the intricate dynamics of one-carbon metabolism and its response to varying physiological and pathological states.

Quantitative Analysis of Methyl Flux Distribution

The distribution of the methyl group from L-Methionine, [methyl-3H] is partitioned among several key metabolic pathways, with the majority being directed towards the synthesis of creatine and phosphatidylcholine (PC). nih.gov Research in young Yucatan miniature piglets has provided quantitative insights into this partitioning under normal physiological conditions.

In a study involving normal-weight (NW) piglets, a bolus of L-[methyl-3H]methionine was infused, and the incorporation of the tritium-labeled methyl group into various hepatic metabolites was analyzed. nih.gov The findings revealed that a substantial portion of the radiolabel was recovered in creatine and PC, while the amount incorporated into DNA was negligible. nih.gov This highlights the significant role of creatine and PC synthesis as major consumers of methionine's methyl groups.

The following table details the quantitative distribution of the [3H]methyl group from L-methionine into creatine, phosphatidylcholine, and protein in the liver of normal-weight piglets under baseline conditions.

Table 1: Quantitative Distribution of [3H]methyl Group from L-Methionine in Normal-Weight Piglets (Control)
Metabolic ProductPercentage of 3H-methyl Label Incorporation (%)
CreatineData derived from research indicating significant but not explicitly quantified baseline partitioning. nih.gov
Phosphatidylcholine (PC)Data derived from research indicating significant but not explicitly quantified baseline partitioning. nih.gov
ProteinData derived from research indicating significant but not explicitly quantified baseline partitioning. nih.gov

Data is qualitatively described in the source. Specific percentages for the control group were not explicitly provided in the abstract, but the text indicates these are major fates.

Factors Influencing Methyl Group Allocation under Specific Metabolic Demands

The allocation of the methyl group from L-Methionine, [methyl-3H] is highly responsive to the metabolic needs of the cell. Conditions that create a high demand for a specific methylated product can significantly alter the flux of the methyl group, redirecting it from other pathways. This principle was demonstrated in a study where a high demand for creatine was induced in young Yucatan miniature piglets by infusing an excess of its precursor, guanidinoacetate (GAA). nih.gov

This increased demand for creatine synthesis led to a dramatic shift in the partitioning of the [3H]methyl group. In both normal-weight (NW) and intrauterine growth-restricted (IUGR) piglets, the infusion of excess GAA resulted in a significant increase in the incorporation of the radiolabeled methyl group into creatine. nih.gov This occurred at the expense of other metabolic pathways, as evidenced by a concomitant decrease in methyl group incorporation into phosphatidylcholine (PC) and protein. nih.gov These findings suggest that under conditions of high methyl demand, a hierarchical allocation of methyl groups exists, prioritizing the synthesis of certain methylated products over others. nih.govnih.gov

The study also highlighted differences in methyl group metabolism between NW and IUGR piglets, with IUGR piglets showing lower methyl incorporation into PC, suggesting that early life nutritional status can have lasting effects on methionine metabolism. nih.gov

The following interactive data table presents the research findings on the altered distribution of the [3H]methyl group from L-methionine under high methyl demand conditions compared to control conditions in both normal-weight and intrauterine growth-restricted piglets.

Table 2: Influence of High Creatine Demand on the Partitioning of [3H]methyl Group from L-Methionine
ConditionMetabolic ProductChange in 3H-methyl Label Incorporation
Normal-Weight (NW) Piglets with Excess GAACreatine≈ 80-120% increase nih.gov
Phosphatidylcholine (PC)≈ 75-85% decrease nih.gov
Protein≈ 40% decrease nih.gov
Intrauterine Growth-Restricted (IUGR) Piglets with Excess GAACreatine≈ 80-120% increase nih.gov
Phosphatidylcholine (PC)≈ 75-85% decrease nih.gov
Protein≈ 40% decrease nih.gov

These findings underscore the metabolic plasticity of methyl group allocation from L-methionine, demonstrating a clear prioritization of pathways based on prevailing physiological demands. nih.gov

Molecular Mechanisms of Methyl Group Transfer and Biological Functions

Protein Methylation Studies using L-Methionine, [methyl-3H]

L-Methionine, specifically labeled with tritium (B154650) on its methyl group ([methyl-3H]), serves as a crucial metabolic precursor for the synthesis of S-adenosyl-L-methionine (SAM). In cellular and in vitro systems, L-Methionine, [methyl-3H] is converted into S-adenosyl-L-[methyl-3H]methionine. This radiolabeled SAM is the universal methyl donor for methyltransferase enzymes, which catalyze the transfer of the tritiated methyl group to their respective substrates, including proteins. mdanderson.orgnih.govnih.govnih.gov The incorporation of the radioactive tritium allows for sensitive detection and quantification of methylation events, making it an invaluable tool in studying the dynamics of protein methylation.

Protein arginine methylation is a post-translational modification where methyl groups are added to the guanidino nitrogen atoms of arginine residues. nih.govacs.org This process is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). nih.gov The use of S-adenosyl-L-[methyl-3H]methionine has been fundamental in elucidating the mechanisms and functions of these enzymes. mdanderson.orgnih.gov

In vitro methylation assays using S-adenosyl-L-[methyl-3H]methionine are a cornerstone for identifying novel substrates and determining the specificity of PRMTs. mdanderson.orgyoutube.com In these assays, a recombinant PRMT enzyme is incubated with a potential substrate protein or peptide in the presence of S-adenosyl-L-[methyl-3H]methionine. mdanderson.org The transfer of the radiolabeled methyl group from SAM to the substrate is detected and quantified, typically through methods like SDS-PAGE followed by autoradiography or scintillation counting. mdanderson.orgresearchgate.net This approach allows researchers to confirm direct enzymatic activity and map substrate specificity for different PRMTs. mdanderson.org For instance, these assays have been used to demonstrate that PRMTs have largely unique specificities, methylating distinct substrates such as histones and various non-histone proteins involved in processes like transcriptional regulation, RNA processing, and signal transduction. mdanderson.orgnih.govnih.gov

Table 1: Examples of PRMTs and Substrates Identified Using Radiolabeling Assays

PRMT FamilyEnzymeExample Substrate(s)Cellular Function of Substrate
Type IPRMT1Histone H4, PABPN1Chromatin structure, RNA processing
Type IPRMT3Ribosomal protein S2 (rpS2)Ribosome biogenesis, translation
Type IPRMT4 (CARM1)Histone H3, p300/CBPTranscriptional co-activation
Type IIPRMT5Histone H3 & H4, Myelin Basic ProteinGene repression, myelination
Type IIIPRMT7HistonesTranscriptional regulation

The radioactive nature of S-adenosyl-L-[methyl-3H]methionine provides a highly sensitive method for analyzing the enzymatic activity and kinetics of PRMTs. By varying the concentrations of the substrate (e.g., a histone peptide) and the co-substrate (radiolabeled SAM), researchers can determine key kinetic parameters. fao.orgacs.org The rate of the reaction is measured by quantifying the amount of radioactivity incorporated into the substrate over time. This data is then used to calculate values such as the Michaelis constant (KM), which reflects the enzyme's affinity for its substrate, and the catalytic rate (kcat), which indicates the turnover number of the enzyme. fao.org These kinetic studies are essential for understanding the efficiency and mechanism of different PRMTs and for characterizing the effects of inhibitors. nih.govacs.org For example, analyses have shown that most PRMTs exhibit a median KM of approximately 4 μM for SAM. fao.org

Table 2: General Kinetic Parameters for PRMTs

Kinetic ParameterDescriptionTypical Value Range for PRMTs
KM (for SAM)Substrate concentration at half-maximal velocity; indicates affinity for the methyl donor.~4 μM (median)
kcatTurnover number; the number of substrate molecules converted per enzyme per second.~0.0051 s-1 (median)
kcat/KMCatalytic efficiency of the enzyme.~708 M-1 s-1 (median)

PRMTs catalyze the formation of three distinct types of methylated arginine: monomethylarginine (MMA), asymmetric dimethylarginine (aDMA), and symmetric dimethylarginine (sDMA). nih.govresearchgate.net S-adenosyl-L-[methyl-3H]methionine is instrumental in distinguishing these products. After an in vitro methylation reaction, the radiolabeled protein substrate is subjected to acid hydrolysis to break it down into its constituent amino acids. acs.org These amino acids, including the various [3H]-methylated arginine species, can then be separated using techniques like high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). The fractions are collected and analyzed for radioactivity, allowing for the identification and quantification of MMA, aDMA, and sDMA. acs.org This methodology has been crucial in classifying PRMTs into their respective types: Type I (producing MMA and aDMA), Type II (producing MMA and sDMA), and Type III (producing only MMA). acs.orgresearchgate.net

Protein lysine methylation involves the transfer of one, two, or three methyl groups to the ε-amino group of a lysine residue. nih.gov This modification is catalyzed by Protein Lysine Methyltransferases (PKMTs), which also utilize SAM as the methyl donor. nih.govnih.gov

Similar to studies on PRMTs, S-adenosyl-L-[methyl-3H]methionine is a key reagent for investigating the activity and substrate scope of PKMTs. researchgate.net In vitro assays are performed by incubating a specific PKMT with a potential protein or peptide substrate and radiolabeled SAM. The incorporation of the [3H]-methyl group into the substrate is a direct measure of the enzyme's activity. researchgate.net This technique has been widely applied to identify numerous non-histone substrates for PKMTs, expanding the known roles of lysine methylation beyond chromatin regulation into diverse cellular processes. nih.gov For example, using a panel of purified proteins, researchers can screen for novel substrates of a given PKMT, such as G9a, by detecting the transfer of the radioactive methyl group via autoradiography. researchgate.net Furthermore, by mutating the potential target lysine residues in a substrate to alanine or arginine, researchers can confirm the specific site of methylation, as these mutations abrogate the radioactive signal. researchgate.net

Table 3: Examples of PKMTs and Non-Histone Substrates Identified via Radiolabeling

PKMTExample Substrate(s)Cellular Function of Substrate
SET7/9TAF10, p53Transcription initiation, Tumor suppression
G9aWIZ, ACINUS, CDYL1Transcriptional regulation, Apoptosis
SETD6RelA (p65 subunit of NF-κB)Inflammation, Immunity
SET8PCNADNA replication and repair

Protein Lysine Methylation

Investigating Histone Methylation Patterns (e.g., H3K4, H3K27)

Histone methylation is a key epigenetic modification that influences gene expression. wikipedia.org Histone methyltransferases (HMTs) transfer methyl groups from SAM to specific amino acid residues on histone proteins, such as lysine (K) and arginine. wikipedia.orgepigentek.com The methylation of histone H3 at lysine 4 (H3K4) is generally associated with active gene transcription, while methylation at lysine 27 (H3K27) is linked to gene silencing. nih.govnih.govnih.gov

L-Methionine, [methyl-3H] is instrumental in studying the activity of HMTs and the dynamics of these histone marks. In in vitro methylation assays, purified HMTs, such as SET1, MLL, and EZH2, are incubated with histone substrates (or synthetic peptides) in the presence of [3H]SAM. nih.govepigentek.com The incorporation of the radiolabeled methyl group into the histones can then be measured to determine the enzyme's activity and substrate specificity. nih.gov For example, researchers have used this method to experimentally verify that specific enzymes can methylate the H3K4 position. nih.gov This approach provides direct evidence of the enzymatic activity that establishes critical epigenetic marks. nih.govnih.gov

Table 1: Key Histone Methylation Marks Studied Using L-Methionine, [methyl-3H] Precursors
Histone MarkTypical FunctionAssociated Enzyme Class
H3K4 MethylationTranscriptional ActivationSET1, MLL complexes
H3K27 MethylationTranscriptional RepressionPolycomb Repressive Complex 2 (PRC2)

Protein Carboxyl Methylation and its Biological Relevance

Protein carboxyl methylation is a post-translational modification where a methyl group is added to the free carboxyl groups of aspartyl or glutamyl residues. taylorfrancis.com This process is studied effectively by labeling the methyl group using L-[methyl-3H]methionine as the metabolic precursor. nih.gov This modification is often catalyzed by protein O-methyltransferases. nih.govnih.gov

The biological relevance of protein carboxyl methylation is diverse and has been established in several key cellular functions:

Bacterial Chemotaxis : In bacteria, the stoichiometric methylation of glutamyl residues on chemotactic receptors serves as an adaptation mechanism to environmental stimuli. nih.gov

Hormone Storage and Secretion : The methylation of hormones and their carrier proteins in the pituitary gland is understood to play a role in their storage and subsequent secretion. nih.gov

Protein Repair : Substoichiometric methylation at D-aspartyl and L-isoaspartyl residues is part of a crucial mechanism for repairing or marking aged and damaged proteins. nih.govumich.edu

Signal Transduction : The methylation of calmodulin can modulate its sensitivity to calcium, thereby influencing calcium-dependent cellular processes. nih.gov

In Vivo and In Vitro Protein Methylation Analysis

The analysis of protein methylation using L-Methionine, [methyl-3H] can be performed in living cells (in vivo) or in a controlled experimental setup (in vitro).

Metabolic labeling involves introducing L-[methyl-3H]methionine to cultured cells. mdanderson.orgcreative-proteomics.com The cells internalize the radiolabeled amino acid and convert it into [3H]SAM. mdanderson.org This allows for the labeling of methylated proteins as they are modified by the cell's natural enzymatic machinery. nih.govmdanderson.org

A critical aspect of this technique is to distinguish between the incorporation of the label via methylation and its incorporation into the polypeptide backbone during protein synthesis. mdanderson.org To achieve this, experiments are typically conducted in the presence of protein synthesis inhibitors, such as cycloheximide. mdanderson.org This ensures that the detected radioactivity on proteins is a direct result of methyl group transfer and not from the synthesis of new proteins with labeled methionine. mdanderson.org

Following both in vivo labeling and in vitro reactions, the analysis of methyl group incorporation into specific proteins is crucial. mdanderson.orgjove.com The common workflow involves several steps to isolate and detect the radiolabeled protein of interest.

In Vivo Analysis : After metabolic labeling, cells are lysed. The protein of interest is then typically isolated from the complex cell lysate through immunoprecipitation, using an antibody specific to that protein. mdanderson.org

In Vitro Analysis : In these assays, a purified substrate protein is incubated with a specific methyltransferase and S-adenosyl-L-[methyl-3H]methionine. mdanderson.orgresearchgate.netjove.com

In both scenarios, the resulting protein samples (the immunoprecipitate or the entire reaction mixture) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). mdanderson.orgmdanderson.org The separated proteins are then transferred to a membrane. The radioactive signal from the incorporated ³H-methyl groups is detected by autoradiography or fluorography, revealing which proteins were methylated and the extent of the modification. mdanderson.orgjove.comresearchgate.net

Table 2: Comparison of In Vivo and In Vitro Protein Methylation Analysis
StepIn Vivo AnalysisIn Vitro Analysis
LabelingCells are cultured with L-[methyl-3H]methionine and protein synthesis inhibitors. mdanderson.orgPurified substrate and enzyme are incubated with S-adenosyl-L-[methyl-3H]methionine. mdanderson.orgjove.com
IsolationCell lysis followed by immunoprecipitation of the target protein. mdanderson.orgNot always necessary if using purified components.
SeparationSDS-PAGE to separate proteins by molecular weight. mdanderson.orgSDS-PAGE to separate the substrate from the enzyme. mdanderson.org
DetectionTransfer to membrane, followed by autoradiography or fluorography to detect ³H signal. mdanderson.orgresearchgate.netTransfer to membrane, followed by autoradiography or fluorography to detect ³H signal. mdanderson.orgjove.com

Nucleic Acid Methylation using L-Methionine, [methyl-3H] Precursors

Similar to protein methylation, the study of nucleic acid methylation relies on SAM as the methyl donor, with L-methionine as its ultimate precursor. nih.gov

DNA Methylation Mechanisms

DNA methylation is a fundamental epigenetic mechanism that typically involves the addition of a methyl group to the fifth carbon of a cytosine base, primarily within CpG dinucleotides. mdpi.comyoutube.com This modification is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs). mdpi.comyoutube.com

The biochemical pathway for this process begins with methionine. nih.gov L-methionine is converted to SAM, which is the molecule that DNMTs utilize to transfer a methyl group onto DNA. mdpi.comnih.gov When L-Methionine, [methyl-3H] is supplied to cells, it leads to the formation of [3H]SAM. This radiolabeled methyl donor is then used by DNMTs, resulting in the incorporation of the tritium-labeled methyl group into the DNA structure. This allows researchers to trace and quantify the extent of DNA methylation, providing insights into how this epigenetic mark is established and maintained, and its role in regulating gene expression and cellular function. frontiersin.org

Detection of 5-Methylcytosine in DNA

The use of L-Methionine, [methyl-3H] provides a direct and sensitive method for detecting and quantifying 5-methylcytosine (5mC) in DNA. By metabolically labeling cells with this radiotracer, the tritium-labeled methyl group is incorporated into the DNA exclusively at cytosine positions through the action of DNMTs.

Early and foundational methods for studying DNA methylation relied on this radiolabeling approach. The general procedure involves:

Metabolic Labeling: Culturing cells or organisms in a medium containing L-Methionine, [methyl-3H]. The cells take up the amino acid, convert it to [methyl-3H]SAM, and subsequently incorporate the radiolabeled methyl group into their DNA.

DNA Isolation: Genomic DNA is carefully extracted and purified from the labeled cells.

Quantification: The amount of radioactivity incorporated into the purified DNA is measured using liquid scintillation counting. This measurement is directly proportional to the total amount of 5-methylcytosine in the genome.

Epigenetic Regulation of Gene Expression through DNA Methylation

DNA methylation is a cornerstone of epigenetic regulation, playing a critical role in controlling gene expression without altering the underlying DNA sequence. The methylation of cytosine residues, particularly within CpG islands (regions with a high frequency of CpG dinucleotides) located in or near gene promoter regions, is strongly associated with transcriptional repression.

The mechanism of gene silencing by DNA methylation involves several interconnected processes:

Inhibition of Transcription Factor Binding: The presence of a methyl group in the major groove of the DNA can physically hinder the binding of specific transcription factors to their recognition sites, thereby preventing the initiation of transcription.

Recruitment of Methyl-CpG-Binding Proteins: Methylated CpG sites are recognized and bound by a class of proteins known as methyl-CpG-binding domain proteins (MBDs).

Chromatin Remodeling: Once bound, MBDs recruit larger protein complexes, including histone deacetylases (HDACs) and other chromatin-remodeling enzymes. These complexes modify the surrounding chromatin, leading to a more compact and condensed structure (heterochromatin). This condensed state makes the DNA inaccessible to the transcriptional machinery, effectively silencing the gene.

Studies using L-Methionine, [methyl-3H] have been instrumental in demonstrating the link between DNA hypermethylation and gene silencing. By tracing the incorporation of labeled methyl groups, researchers can correlate increased methylation in specific gene promoters with a corresponding decrease in mRNA and protein expression. For example, inducing DNA hypermethylation through excessive L-methionine administration in animal models has been shown to lead to changes in gene expression that result in observable behavioral and physiological deficits. frontiersin.org This highlights the critical role of maintaining proper DNA methylation patterns for normal cellular function and development. nih.gov

RNA Methylation Processes

Similar to DNA, RNA molecules are subject to extensive methylation, which serves as a vital layer of post-transcriptional gene regulation. L-Methionine, [methyl-3H] is an indispensable tool for studying these modifications, as it allows for the tracing of methyl groups from their metabolic origin to their final destination on various RNA species.

Characterization of RNA Methyltransferases

RNA methyltransferases are a diverse group of enzymes that catalyze the transfer of a methyl group from SAM to specific nucleotides within RNA molecules. The characterization of these enzymes, including their substrate specificity and catalytic activity, heavily relies on in vitro methylation assays using radiolabeled methyl donors.

A standard method for characterizing an RNA methyltransferase involves an assay that directly measures the incorporation of a radioactive methyl group into a target RNA substrate. nih.govnih.govnih.gov When using L-Methionine, [methyl-3H], the assay proceeds as follows:

The cell metabolically produces [methyl-3H]S-adenosyl-L-methionine.

The purified RNA methyltransferase enzyme is incubated with its specific RNA substrate (or total RNA) in the presence of [methyl-3H]SAM.

The enzyme transfers the tritium-labeled methyl group to the RNA.

The reaction is stopped, and the RNA is separated from the unincorporated [methyl-3H]SAM.

The radioactivity of the purified RNA is quantified using liquid scintillation counting.

This straightforward and sensitive assay allows researchers to determine the enzyme's activity under various conditions, identify its specific RNA targets, and screen for potential inhibitors. oup.com It has been a foundational technique for the initial identification and characterization of numerous RNA methyltransferases, including those responsible for the well-studied N6-methyladenosine (m6A) modification. nih.gov

Incorporation of Methyl Groups into Various RNA Species (e.g., mRNA, tRNA, rRNA)

Methylation occurs on all major types of cellular RNA, and the use of L-Methionine, [methyl-3H] enables the global study of this incorporation. By labeling cells with this tracer, the tritium-labeled methyl groups can be tracked into different RNA populations.

Messenger RNA (mRNA): The most abundant internal modification on eukaryotic mRNA is N6-methyladenosine (m6A). Studies using [methyl-3H]methionine have demonstrated the incorporation of the label into poly(A)-selected mRNA, confirming that mRNA is actively methylated. These modifications are often found in specific consensus sequences and are enriched near stop codons and in 3' untranslated regions.

Transfer RNA (tRNA): tRNAs are heavily modified, with methylation being one of the most common alterations. These modifications are crucial for the structural integrity of the tRNA molecule, its proper folding, and its decoding function during translation. Radiolabeling experiments have been essential in identifying the specific sites and types of methylation in various tRNA species. uni-muenchen.de

Functional Implications of RNA Methylation

RNA methylation acts as a dynamic regulatory mechanism that influences multiple stages of the RNA life cycle, thereby fine-tuning gene expression post-transcriptionally. The functional consequences of these modifications are vast and are actively being explored, often with the aid of methyl-labeling techniques.

Key functions influenced by RNA methylation include:

RNA Stability: Modifications like m6A can influence the stability of mRNA transcripts. Methylated mRNAs can be recognized by specific "reader" proteins that can either target the transcript for degradation or protect it, depending on the cellular context.

Splicing: Methylation within pre-mRNAs can affect the choice of splice sites, leading to the production of different protein isoforms from a single gene.

Nuclear Export: The m6A modification has been implicated in the efficient export of mRNA from the nucleus to the cytoplasm, a critical step for translation.

Translation Efficiency: The presence of methyl groups, particularly in the 5' cap and within the coding sequence of mRNA, can significantly impact how efficiently a transcript is translated into protein. Some modifications can enhance ribosome binding and translation initiation. nih.gov

Immune Response: RNA methylation plays a role in the innate immune system's ability to distinguish between self and non-self RNA, preventing an autoimmune response to the body's own transcripts. frontiersin.org

By using L-Methionine, [methyl-3H] to label cellular RNA, researchers can manipulate cellular processes and observe the corresponding changes in the methylation status and functional outcomes of specific RNA populations. This has provided critical evidence linking the dynamic landscape of the "epitranscriptome" to cellular health and disease. mdpi.comresearchgate.netresearchgate.net

Lipid and Phospholipid Methylation Pathways

The transfer of a methyl group from S-adenosylmethionine (SAM), the activated form of methionine, is a critical step in the synthesis of various lipids and phospholipids (B1166683) essential for cellular structure and function. The radiolabeled tracer, L-Methionine, [methyl-3H], has been instrumental in elucidating these metabolic pathways.

Phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic cell membranes and plays vital roles in membrane integrity and signal transduction. While the primary route for PC synthesis is the Kennedy pathway, an alternative and significant pathway, particularly in the liver, involves the sequential methylation of phosphatidylethanolamine (B1630911) (PE). This process is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT).

The PEMT enzyme facilitates three successive methylation steps, transferring methyl groups from SAM to the primary amine of PE to ultimately form PC. Studies utilizing L-Methionine, [methyl-3H] have allowed researchers to trace the incorporation of the radiolabeled methyl group from methionine into PC, confirming the activity of this pathway. nih.govnih.gov

Research has shown that the PC species synthesized via the PEMT pathway may have distinct functions compared to those produced by the Kennedy pathway. For instance, PC derived from PE methylation might play a role in inhibiting hepatocyte cell division, a function not attributed to PC from the CDP-choline pathway. nih.gov In hepatocellular carcinoma (HCC) cells, a metabolic shift from PC synthesis via the PE methylation pathway towards protein synthesis has been observed, suggesting a metabolic adaptation in cancer cells. nih.gov

The significance of this pathway is underscored by the fact that a substantial portion of SAM's methyl groups are utilized for PC synthesis. nih.gov This highlights the importance of dietary methionine in maintaining adequate PC levels, especially when the Kennedy pathway is compromised.

The role of L-Methionine extends beyond phospholipid synthesis to broader aspects of lipid metabolism. The methyl group donated by methionine, tracked using L-Methionine, [methyl-3H], is integral to the synthesis of various methylated compounds that influence lipid homeostasis.

In hepatocellular carcinoma cells, the metabolism of L-[methyl-3H]-Methionine reveals a significant distribution of the radiolabel into the lipid phase through the PE methylation pathway. nih.gov This indicates a direct contribution of methionine to the lipid profile of these cells. Furthermore, the synthesis of PC via this pathway is not only crucial for membrane structure but also for lipoprotein assembly and secretion from the liver. taylorfrancis.com

The interplay between different metabolic pathways utilizing methionine is evident in studies where dietary restriction of methyl donors affects the partitioning of methionine. In neonatal piglets, a diet deficient in methyl donors led to a 60% increase in hepatic phosphatidylcholine synthesis at the expense of creatine (B1669601) synthesis. nih.gov This suggests a prioritization of PC synthesis under conditions of limited methyl group availability.

The broader implications of methionine in lipid metabolism are also linked to its role in producing S-adenosylmethionine (SAM), a universal methyl donor. healthline.com SAM is involved in numerous methylation reactions that can indirectly influence lipid metabolism by modifying proteins and DNA, thereby affecting gene expression related to lipid synthesis and breakdown.

Synthesis of Other Methylated Compounds

The methyl group from L-Methionine, [methyl-3H], is a versatile building block for a variety of other essential methylated compounds beyond lipids and phospholipids.

Creatine is a critical molecule for cellular energy storage, particularly in muscle and brain tissue. youtube.com Its synthesis is a two-step process that culminates in the methylation of guanidinoacetate (GAA). This final and rate-limiting step is catalyzed by the enzyme guanidinoacetate N-methyltransferase (GAMT), which transfers a methyl group from SAM to GAA to form creatine. nih.govresearchgate.net

The indispensable role of methionine as the methyl donor in this reaction has been extensively studied using L-[methyl-3H] methionine. nih.govresearchgate.net These studies have demonstrated that the rate of creatine synthesis is directly dependent on the availability of dietary methionine. nih.govresearchgate.net For instance, in neonatal piglets, higher concentrations of dietary methionine led to increased creatine synthesis in the liver and jejunum. nih.gov

The demand for methyl groups for creatine synthesis is substantial, accounting for a significant portion of the body's methyl group expenditure. It is estimated that creatine synthesis consumes approximately 40% of all labile methyl groups provided by SAM. researchgate.net This highlights the metabolic burden placed on methionine metabolism for maintaining adequate creatine stores.

Table 1: Impact of Dietary Methionine on Creatine Synthesis in Piglets

Dietary Methionine LevelRelative Creatine Synthesis Rate
20% of requirementLow
80% of requirementModerate
140% of requirementHigh
200% of requirementHighest

This table is based on findings that creatine synthesis in the liver and jejunum was higher with higher concentrations of methionine. nih.gov

Sarcosine, or N-methylglycine, is another methylated compound whose formation utilizes a methyl group from methionine. wikipedia.org The synthesis of sarcosine from glycine is catalyzed by the enzyme glycine N-methyltransferase (GNMT), which transfers a methyl group from SAM to glycine. nih.govnih.gov

Studies using L-[methyl-14C]methionine in rats have shown that a portion of the absorbed methionine's methyl carbon is metabolized via sarcosine. nih.gov In vitro experiments with rat liver slices indicated that the incorporation of the methionine methyl carbon into sarcosine is dependent on the availability of glycine. nih.gov

Recent research has also implicated sarcosine metabolism in cellular methylation processes. Incubation of prostate cells with sarcosine resulted in an elevated formation of the methyl-donor SAM, suggesting a complex interplay and feedback mechanism within the one-carbon metabolism pathways. nih.gov

Uptake and Transport Mechanisms of L Methionine, Methyl 3h

Characterization of Amino Acid Transporters in Cellular Systems

The cellular uptake of L-Methionine, [methyl-3H] is primarily facilitated by several families of amino acid transporters, with System L and System ASC being prominently involved. nih.govnih.gov These systems differ in their substrate specificity, kinetics, and dependence on sodium ions, allowing cells to modulate amino acid uptake based on metabolic needs.

System L is a major pathway for the transport of large, neutral amino acids, including methionine, across the cell membrane. nih.govnih.gov A key characteristic of this system is its sodium-independence, meaning it does not rely on the sodium gradient to drive transport. nih.govsolvobiotech.com The L-type amino acid transporter 1 (LAT1), a component of System L, is frequently overexpressed in cancer cells and is a primary route for methionine uptake in these cells. nih.govturkupetcentre.net This transporter facilitates the diffusion of large neutral amino acids and is associated with cell growth and proliferation. solvobiotech.comturkupetcentre.net The transport process via System L is characterized as a high-capacity, low-affinity system. nih.gov In studies on the chicken intestine, dietary methionine supplementation was found to reduce the maximal velocity (Vmax) of System L-mediated transport by 30% without affecting the Michaelis constant (Km), indicating a regulatory feedback mechanism. nih.gov

Table 1: Comparison of System L and System ASC Amino Acid Transporters for L-Methionine
CharacteristicSystem L (e.g., LAT1)System ASC (e.g., ASCT2)
Sodium (Na+) DependenceIndependent nih.govsolvobiotech.comDependent nih.govrtrn.net
Primary SubstratesLarge, branched, and aromatic neutral amino acids (e.g., Leucine, Phenylalanine, Methionine) nih.govturkupetcentre.netSmall, polar, or linear neutral amino acids (e.g., Alanine, Serine, Cysteine) turkupetcentre.netrtrn.net
Role in Methionine TransportMajor transport pathway, especially in proliferating cells nih.govsolvobiotech.comContributes to transport in specific cell types, such as hepatocellular carcinoma nih.govnih.gov
KineticsGenerally high-capacity, low-affinity nih.govGenerally low-capacity, high-affinity nih.gov

The transport of L-Methionine, [methyl-3H] into cells is accomplished through both sodium-dependent and sodium-independent mechanisms, with the predominant pathway often depending on the cell type and its physiological state. nih.govnih.gov

The major sodium-independent pathway is System L, which facilitates the transport of large neutral amino acids like methionine. nih.gov This system is crucial for methionine uptake in many cell types, including human red blood cells. nih.gov

Conversely, sodium-dependent transport of methionine also occurs. In hepatocellular carcinoma cells, methionine transport is described as a Na+-dependent, low-affinity process. nih.govnih.gov Studies on mitogen-stimulated human lymphocytes revealed a significant shift in transport dynamics; while methionine uptake was primarily sodium-independent in resting cells, it increased four- to eightfold in stimulated cells, with most of the increase attributable to sodium-dependent transport. nih.gov Similarly, research on rat small intestine has demonstrated that the initial stage of L-methionine uptake is dependent on the presence of sodium ions. nih.gov These findings highlight the dynamic nature of methionine transport, where cells can upregulate different systems based on their metabolic and proliferative demands.

Regulation of L-Methionine, [methyl-3H] Uptake in Different Physiological and Pathological States

The uptake of L-Methionine, [methyl-3H] is not static but is dynamically regulated by the cell's condition. Factors such as proliferative activity and the presence of various molecular modulators can significantly influence the rate of methionine transport.

A strong correlation exists between cellular proliferative activity and the uptake of radiolabeled methionine. nih.govsnmjournals.org This is particularly evident in oncology, where the high demand for methionine in rapidly dividing cancer cells for protein synthesis and methylation reactions leads to increased tracer accumulation. nih.govmdpi.com

In a study on meningiomas, the uptake of L-[methyl-11C]methionine showed a significant correlation with the Ki-67 index, a well-established histological marker of proliferative activity. nih.gov In vitro studies using various cell lines have also found significant correlations between the proliferative fraction and the uptake of tritiated L-methionine. snmjournals.org The rate of DNA synthesis, as measured by methyl-thymidine incorporation, is dependent on L-methionine concentrations in the medium, with maximal rates occurring at physiological concentrations. cambridge.orgresearchgate.net This link between proliferation and methionine uptake underscores the tracer's utility in assessing the growth potential of tissues.

Table 2: Research Findings on L-Methionine Uptake and Proliferative Activity
Study ContextKey FindingReference
Meningiomas (in vivo)Uptake of L-[methyl-11C]methionine significantly correlated with the Ki-67 proliferation index. nih.gov
Various cell lines (in vitro)Significant correlations were found between the S-phase fraction (a measure of proliferation) and L-[methyl-3H]methionine uptake. snmjournals.org
Bovine claw tissue explants (in vitro)Stimulation of DNA synthesis was dependent on L-methionine concentrations in the culture medium. cambridge.orgresearchgate.net

The transport of L-Methionine, [methyl-3H] can be influenced by a variety of substances, including metabolic products, pharmacological agents, and other amino acids that compete for the same transporters.

One key modulator is S-adenosylmethionine (SAM), a major metabolite of methionine. Treatment of hepatocellular carcinoma cells with SAM resulted in a reduced total uptake of L-[methyl-3H]-Met. nih.gov The folate antagonist methotrexate has also been shown to inhibit methionine transport in both mitogen-stimulated human lymphocytes and mouse leukemia L1210 cells. nih.govnih.gov In stimulated lymphocytes, the increase in methotrexate uptake was accompanied by an inhibition of sodium-dependent methionine transport. nih.gov

Furthermore, dietary levels of methionine can regulate its own transport. In chickens fed a diet enriched with L-methionine, a downregulation of transport activity was observed. nih.gov Specifically, the maximal velocity (Vmax) of System L was reduced by 30%, and for another neutral amino acid transport system (System B), the Vmax was reduced by 51%. nih.gov This adaptive response may serve to protect against potential toxicity from excessive dietary methionine. nih.gov Specific inhibitors targeting the transporters have also been identified; for instance, JPH203 is a potent and selective inhibitor of the LAT1 transporter, a key component of System L. solvobiotech.com

Table 3: Modulators of L-Methionine Transport
ModulatorEffect on Methionine TransportMechanism/ContextReference
S-adenosylmethionine (SAM)InhibitionMetabolic feedback; reduced total uptake in HCC cells. nih.gov
MethotrexateInhibitionPharmacological inhibition of Na+-dependent transport in stimulated lymphocytes and leukemia cells. nih.govnih.gov
Excess Dietary L-MethionineInhibition (Downregulation)Adaptive response; reduced Vmax of transport systems L and B in chicken jejunum. nih.gov
JPH203InhibitionPotent and selective pharmacological inhibitor of the LAT1 transporter (System L). solvobiotech.com
Other Large Neutral Amino AcidsInhibition (Competitive)Compete for the same System L transporters (e.g., LAT1). solvobiotech.com

Comparative Analysis of L- and D-Methionine Transport Mechanisms

Methionine, an essential sulfur-containing amino acid, exists as two stereoisomers: L-methionine and D-methionine. thepoultrysite.comchemicalbook.com While chemically identical in composition, these molecules are mirror images of each other, a difference that profoundly impacts their recognition and transport by cellular machinery. thepoultrysite.comchemicalbook.com Organisms predominantly utilize the L-isomer for protein synthesis and various metabolic functions. thepoultrysite.comchemicalbook.com Consequently, the transport systems responsible for moving methionine across biological membranes exhibit significant stereospecificity, with a clear preference for L-methionine. The use of radiolabeled L-Methionine, [methyl-3H], has been instrumental in elucidating the kinetics and pathways of its uptake and distinguishing its metabolic fate. nih.gov

Research indicates that both isomers cross the intestinal wall, but through different primary mechanisms. L-methionine is absorbed mainly via high-affinity, carrier-mediated active transport systems. thepoultrysite.comchemunique.co.za In contrast, D-methionine is absorbed less efficiently, utilizing separate pathways and also simple diffusion. thepoultrysite.comnih.gov

Detailed Research Findings

Kinetic studies comparing the uptake of L- and D-methionine reveal substantial differences in transport efficiency and affinity. In vitro experiments using everted intestinal rings from rats have shown that the transport of both isomers can be described by Michaelis-Menten kinetics, supplemented by a linear diffusional component. nih.govphysiology.org However, the kinetic parameters for the carrier-mediated component differ significantly between the two isomers. L-methionine displays a much lower Michaelis constant (Km), indicating a significantly higher affinity for the transport carriers, and a higher maximum velocity (Vmax), indicating a greater transport capacity. nih.govphysiology.org

For instance, one study found the Km for L-methionine to be 1.7 mM, compared to 11.7 mM for D-methionine—a nearly seven-fold difference in affinity. nih.govphysiology.orgphysiology.org The Vmax for L-methionine was also higher (0.74 µmol/g/min) compared to D-methionine (0.53 µmol/g/min). nih.govphysiology.orgphysiology.org

Table 1. Comparative Transport Kinetics of L- and D-Methionine in Rat Small Intestine (In Vitro)
IsomerMichaelis Constant (Km) (mM)Maximum Velocity (Vmax) (µmol/g/min)Diffusion Constant (Kd) (µL/g/min)
L-Methionine1.70.743.2
D-Methionine11.70.533.2

Data sourced from Brachet & Puigserver, 1987. nih.govphysiology.orgphysiology.org

The transport mechanisms also differ in their dependence on sodium ions (Na+). While L-methionine can be transported by both Na+-dependent (like System A and ASC) and Na+-independent transporters (like System L), studies on jejunal brush-border membrane vesicles show that D-methionine uptake is notably dependent on a Na+ gradient. nih.govphysiology.orgnih.govnih.gov

Once absorbed, D-methionine cannot be directly used for protein synthesis and must first be converted to L-methionine. thepoultrysite.com This two-step enzymatic process, which occurs mainly in the liver and kidneys, requires energy and specific enzymes, such as D-amino acid oxidase, adding an energy cost to the utilization of the D-isomer. thepoultrysite.comchemunique.co.za

Table 2. Summary of Transport Mechanism Differences
FeatureL-MethionineD-Methionine
Primary Transport ModeHigh-affinity, carrier-mediated active transport (Systems L, A, etc.)Separate Na+-dependent pathway; diffusion
Carrier Affinity (1/Km)HighLow
Transport EfficiencyHighLow
Inhibition of L-Met UptakeN/AVery weak, noncompetitive
Post-Transport FateDirectly incorporated into proteinRequires enzymatic conversion to L-methionine

Experimental Methodologies and Research Applications

Metabolic Labeling Techniques

Metabolic labeling with L-Methionine, [methyl-3H] is a fundamental technique used to track the synthesis, turnover, and fate of proteins and other methylated molecules within cells and organisms.

Pulse-chase analysis is a powerful method for determining the life cycles and degradation rates of proteins. wikipedia.org The technique involves two distinct phases: the "pulse," where cells are briefly incubated with a medium containing a radiolabeled amino acid like L-[methyl-3H]methionine, and the "chase," where the radioactive medium is replaced with a medium containing an excess of the same, unlabeled amino acid. wikipedia.orgnih.gov

During the pulse phase, the [methyl-3H]methionine is incorporated into newly synthesized proteins. wikipedia.org The chase phase prevents further incorporation of the radiolabel, allowing researchers to track the decay of the labeled protein population over time. nih.gov By collecting samples at various time points during the chase, immunoprecipitating the protein of interest, and measuring its radioactivity, the protein's half-life can be calculated. nih.govfrontiersin.org This method has been instrumental in understanding protein stability and degradation pathways. For instance, it has been used to study the turnover of specific proteins in various cell types, including analyzing the degradation of AXR2/axr2-1 protein in Arabidopsis thaliana seedlings. wikipedia.org A similar approach using ³⁵S-methionine is also widely considered a gold standard for this type of analysis. frontiersin.org

A study on hepatocellular carcinoma (HCC) cells utilized a pulse-chase experiment to mimic the rapid blood clearance of radiolabeled methionine. nih.govnih.gov WCH17 cells were pulsed with L-[methyl-3H]Met for 5 minutes and then chased with a medium containing unlabeled methionine. nih.govnih.gov This allowed for the investigation of methionine uptake and its subsequent incorporation into different cellular fractions over time. nih.govnih.gov

In contrast to the short pulse used for turnover analysis, long-term or continuous metabolic labeling is employed to study the synthesis and accumulation of macromolecules over extended periods. In these experiments, cells or organisms are cultured in the presence of L-[methyl-3H]methionine for several hours or even days. This allows for the significant incorporation of the radiolabel into a wide range of newly synthesized molecules.

This technique is particularly useful for investigating processes such as protein and RNA synthesis. The methyl group from [methyl-3H]methionine is not only incorporated into the polypeptide chain of proteins but is also used to form S-adenosyl-L-methionine (SAM), the universal methyl donor for the methylation of various molecules, including RNA. mdanderson.orgscientificlabs.ie For example, pulse-chase labeling of pre-rRNA with [3H-methyl]methionine has been used to visualize the processing of ribosomal RNA precursors in yeast. researchgate.net Researchers can label pre-rRNA for a short period and then follow the processing pathway by observing the appearance of the label in mature rRNA species over time. researchgate.net

In vitro cell culture systems are indispensable for studying cellular metabolism in a controlled environment, and L-[methyl-3H]methionine is frequently used in these systems. scientificlabs.ie A variety of cell lines, such as HeLa cells and hepatocellular carcinoma (HCC) cells, have been used to investigate methionine metabolism. nih.govmdanderson.org

A common application is to label cellular proteins by adding L-[methyl-3H]methionine to the culture medium. mdanderson.org To specifically study methylation events rather than protein synthesis, experiments are often conducted in the presence of protein synthesis inhibitors like cycloheximide. mdanderson.org This approach ensures that the radioactive signal comes from the transfer of the methyl group from S-adenosylmethionine (derived from the labeled methionine) to proteins, rather than from the incorporation of methionine itself into new polypeptide chains. mdanderson.org

Studies using the woodchuck HCC cell line, WCH17, have employed L-[methyl-3H]methionine to characterize its uptake mechanism. nih.govnih.gov These experiments revealed that methionine is transported into HCC cells through a facilitative process and that its uptake is linked to the expression of the enzyme methionine adenosyltransferase (MAT). nih.govnih.gov Downregulation of MAT expression led to a corresponding decrease in the total uptake of L-[methyl-3H]methionine. nih.gov The incorporated tritium (B154650) was found predominantly in the protein phase, highlighting the importance of protein synthesis in methionine utilization in these cancer cells. nih.govnih.gov

Cell LineExperimental FocusKey Findings
HeLa Cells In vivo methylation assaysL-[methyl-3H]methionine can be used to label methylated proteins when protein synthesis is inhibited. mdanderson.org
WCH17 (HCC) Methionine uptake and metabolismMethionine transport is a facilitative, Na+-dependent process. Uptake correlates with MAT2A expression, and the label is primarily incorporated into proteins. nih.govnih.gov
Bovine Claw Explants Nutrient uptake and utilizationL-methionine uptake follows Michaelis-Menten kinetics. Optimal concentrations support cell proliferation and protein synthesis. researchgate.net

To understand the complexities of metabolism at the organismal level, researchers utilize in vivo animal models. The administration of L-Methionine, [methyl-3H] to animals allows for the tracking of its absorption, distribution, and conversion in various tissues. nih.govresearchgate.net These studies provide systemic insights that cannot be obtained from cell culture experiments alone. nih.gov

A systematic review of methionine metabolism in animals highlights the use of isotopic labeling to trace the conversion of different methionine sources into L-methionine, which is the biologically active form used for protein synthesis. nih.govresearchgate.net While much of this work has focused on stable isotopes, the principles apply to radiolabeling as well. Such studies have demonstrated the roles of the liver, kidney, and intestine in converting methionine precursors into L-methionine. nih.govresearchgate.net For example, in vivo studies in lambs showed that the kidney is a primary site for converting the methionine precursor DL-2-hydroxy-4-(methylthio) butanoic acid (HMTBa) into L-methionine. nih.gov

Animal models of sepsis have also been used to investigate alterations in methionine metabolism. researchgate.net In a rodent model, sepsis was associated with significant changes in the levels of S-adenosylmethionine (SAM) and the SAM/S-adenosylhomocysteine (SAH) ratio in both plasma and cerebrospinal fluid, indicating an altered methylation potential during the septic state. researchgate.net

Enzymatic Assays Utilizing S-Adenosyl-L-[methyl-3H]Methionine

In cells, L-methionine is converted to S-adenosyl-L-methionine (SAM), which serves as the primary methyl group donor for a vast array of biochemical reactions catalyzed by methyltransferase enzymes. scientificlabs.iebellbrooklabs.com By using L-[methyl-3H]methionine as a precursor, researchers can generate S-Adenosyl-L-[methyl-3H]methionine in situ or use it directly in enzymatic assays to measure methyltransferase activity.

In vitro methyltransferase assays are fundamental for characterizing the activity and specificity of methyltransferase enzymes. mdanderson.org A common and direct method involves incubating the enzyme with its substrate (e.g., a protein, peptide, or DNA) in the presence of S-Adenosyl-L-[methyl-3H]methionine. mdanderson.orgnih.gov The enzyme catalyzes the transfer of the tritium-labeled methyl group from SAM to the substrate. bellbrooklabs.commdanderson.org

The activity of the enzyme is then quantified by measuring the amount of radioactivity incorporated into the substrate. mdanderson.org This typically involves separating the radiolabeled substrate from the unreacted [methyl-3H]SAM, often by precipitating the macromolecular substrate with trichloroacetic acid or by spotting the reaction mixture onto a P81 phosphocellulose paper, which binds the substrate but not the free SAM. merckmillipore.com

This radioisotope-based assay is highly sensitive and can be applied to virtually any methyltransferase, including histone methyltransferases (HMTs) like G9a, SET7, and PRMT5, which play crucial roles in epigenetic regulation. reactionbiology.com The assay can be used to determine enzyme kinetics, substrate specificity, and to screen for potential inhibitors. mdanderson.orgreactionbiology.com

Assay ComponentDescription
Enzyme The methyltransferase being studied (e.g., PR-Set7, G9a). merckmillipore.comreactionbiology.com
Substrate The molecule that accepts the methyl group (e.g., histone H4, histone peptides). merckmillipore.comreactionbiology.com
Methyl Donor S-Adenosyl-L-[methyl-3H]methionine ([³H]AdoMet), providing the radioactive methyl group. mdanderson.orgmerckmillipore.com
Buffer Provides optimal pH and conditions for enzyme activity. merckmillipore.com
Detection Method Scintillation counting of the radiolabeled substrate after separation from free [³H]AdoMet. merckmillipore.com

Substrate Specificity Determination of Methyltransferases

L-[methyl-3H]Methionine is a crucial reagent for determining the substrate specificity of methyltransferases. In these assays, the enzyme is incubated with a potential substrate in the presence of S-adenosyl-L-[methyl-3H]methionine ([3H]SAM), which is derived from L-[methyl-3H]Methionine. If the substrate is recognized and methylated by the enzyme, the radiolabeled methyl group is transferred.

The identification of novel substrates can be achieved by incubating purified protein domains with a specific methyltransferase and radiolabeled S-adenosylmethionine. researchgate.net The reaction products are then separated, often by SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and the methylated proteins are visualized by autoradiography. researchgate.net This approach allows for the direct identification of proteins that can act as substrates for a given methyltransferase.

For a more high-throughput approach, arrayed peptide or protein libraries can be utilized as potential substrates. researchgate.netnih.gov This method allows for the screening of a large number of potential substrates simultaneously, facilitating the discovery of new targets for methylation. researchgate.netnih.gov

An example of this methodology is the use of protein microarrays containing thousands of purified human proteins. nih.gov These arrays can be treated with a specific methyltransferase in the presence of tritiated SAM. nih.gov Subsequent detection of the incorporated radioactivity reveals which proteins on the array have been methylated, thereby identifying them as substrates. nih.gov

Table 1: Methodologies for Determining Methyltransferase Substrate Specificity
MethodologyDescriptionKey AdvantagesReferences
In vitro methylation with purified proteinsIncubation of a potential substrate protein with a methyltransferase and [3H]SAM, followed by detection of radiolabeled protein.Direct confirmation of substrate methylation. researchgate.net
Peptide/Protein ArraysScreening of libraries of peptides or proteins to identify multiple substrates in a single experiment.High-throughput capability; unbiased substrate discovery. researchgate.netnih.gov

Quantification of Methyl Group Transfer

Radioisotope-based assays using L-[methyl-3H]Methionine are considered a gold standard for quantifying methyltransferase activity. reactionbiology.com These assays directly measure the transfer of the tritiated methyl group from S-adenosyl-L-[methyl-3H]methionine to a substrate. nih.govrevvity.com

A common method involves incubating the methyltransferase with its substrate and [3H]SAM. reactionbiology.com The reaction mixture is then spotted onto filter paper, which is subsequently washed to remove any unreacted [3H]SAM. reactionbiology.com The amount of radioactivity remaining on the filter, which corresponds to the methylated substrate, is then quantified using a scintillation counter. nih.govnih.gov This method is valued for its directness and high sensitivity, allowing for the detection of low levels of enzyme activity. revvity.com

This quantitative approach is essential for kinetic studies of methyltransferases, enabling the determination of key enzymatic parameters. It is also widely used in high-throughput screening campaigns to identify inhibitors of methyltransferase activity. reactionbiology.com The simplicity and robustness of this method make it adaptable to various substrates, including proteins and peptides. nih.gov

Table 2: Key Features of Methyl Group Transfer Quantification using L-[methyl-3H]Methionine
FeatureDescriptionSignificanceReferences
Direct MeasurementDirectly quantifies the incorporation of the radiolabeled methyl group into the substrate.Provides a direct and unambiguous measure of enzyme activity. nih.govrevvity.com
High SensitivityCapable of detecting very low levels of methylation.Allows for the study of enzymes with low activity or the use of small amounts of substrate. revvity.com
VersatilityApplicable to a wide range of methyltransferases and substrates.Enables the study of diverse methylation events. nih.gov

Analytical Techniques for L-[methyl-3H]Methionine and its Metabolites

Scintillation Counting and Autoradiography for Radiolabel Detection

Liquid scintillation counting is a fundamental technique for quantifying the beta particles emitted by the tritium in L-[methyl-3H]Methionine and its metabolites. nih.govnih.gov This method is highly sensitive and provides a quantitative measure of the amount of radiolabel present in a sample, which is directly proportional to the extent of methylation. nih.gov

Autoradiography is a technique used to visualize the distribution of radiolabeled molecules within a sample, such as a polyacrylamide gel. researchgate.netnih.gov After separating methylated proteins or nucleic acids by gel electrophoresis, the gel is exposed to X-ray film. researchgate.netmdanderson.org The beta particles emitted from the tritiated methyl groups create a latent image on the film, revealing the location of the methylated molecules. nih.gov

For low-energy beta emitters like tritium, the sensitivity of autoradiography can be significantly enhanced by a process called fluorography. nih.gov In this method, a scintillator (or "fluor") is infused into the gel. nih.gov The beta particles excite the fluor, causing it to emit light, which then exposes the film. nih.gov This amplification of the signal makes it possible to detect much lower levels of tritium than with direct autoradiography. nih.gov

Chromatographic Separation of Labeled Products (e.g., TLC, HPLC, FPLC, UPLC)

Chromatographic techniques are essential for separating and identifying the various products of methylation reactions that utilize L-[methyl-3H]Methionine. These methods separate molecules based on their physicochemical properties, such as polarity, size, and charge.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique that can be used to separate labeled small molecules.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is widely used for the separation, identification, and quantification of radiolabeled metabolites. nih.gov It is a cornerstone technique in studying the kinetics of methyltransferases. nih.gov

Fast Protein Liquid Chromatography (FPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These are variations of HPLC that offer faster separation times and higher resolution, respectively, and are also applicable to the analysis of labeled biomolecules.

Gel Electrophoresis and Fluorography for Protein Analysis

Gel electrophoresis, particularly SDS-polyacrylamide gel electrophoresis (SDS-PAGE), is a standard method for separating proteins based on their molecular weight. researchgate.netnih.gov When proteins are methylated in the presence of L-[methyl-3H]Methionine, SDS-PAGE can be used to separate the labeled proteins from other components of the reaction mixture. researchgate.net

Following electrophoresis, the location of the tritiated proteins within the gel is visualized using fluorography. nih.govnih.gov The gel is impregnated with a scintillant, dried, and then exposed to X-ray film. nih.gov The emitted light from the scintillant creates a dark band on the film corresponding to the position of the radiolabeled protein. nih.gov This provides a qualitative picture of which proteins have been methylated and can also be used to quantify the relative amount of methylation by measuring the density of the bands. nih.gov This combination of techniques is a powerful tool for identifying and characterizing protein methylation. researchgate.netnih.gov

Mass Spectrometry for Methylation Site Identification and Quantification

Mass spectrometry (MS) has become an indispensable tool for the detailed analysis of protein methylation. nih.gov While radiolabeling with L-[methyl-3H]Methionine can confirm that a protein is methylated, mass spectrometry can identify the specific amino acid residues that are modified and quantify the extent of methylation. researchgate.netnih.gov

In a typical workflow, a protein that has been identified as methylated (potentially through a radiolabeling experiment) is proteolytically digested into smaller peptides. nih.gov These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The mass spectrometer measures the mass-to-charge ratio of the peptides, and the addition of a methyl group results in a characteristic mass shift. nih.gov

Fragmentation of the peptides within the mass spectrometer (MS/MS) allows for the precise localization of the methylation site within the peptide's amino acid sequence. nih.gov Furthermore, stable isotope labeling techniques, such as heavy methyl SILAC (Stable Isotope Labeling with Amino acids in Cell culture), can be combined with mass spectrometry to accurately quantify changes in methylation levels under different cellular conditions. nih.govbroadinstitute.org In heavy methyl SILAC, cells are grown in media containing a stable isotope-labeled version of methionine, leading to the incorporation of "heavy" methyl groups into proteins. nih.govbroadinstitute.org The ratio of heavy to light methylated peptides, as measured by the mass spectrometer, provides a quantitative measure of methylation dynamics. nih.gov

Table 3: Analytical Techniques for L-[methyl-3H]Methionine and its Metabolites
TechniqueApplicationInformation ObtainedReferences
Scintillation CountingQuantification of total radioactivity in a sample.Quantitative measure of overall methylation. nih.govnih.gov
Autoradiography/FluorographyVisualization of radiolabeled molecules in gels or on membranes.Localization and relative quantification of methylated species. researchgate.netnih.govnih.govmdanderson.org
Chromatography (TLC, HPLC, etc.)Separation of labeled molecules.Identification and quantification of specific methylated products. nih.gov
Gel ElectrophoresisSeparation of proteins by size.Isolation of methylated proteins. researchgate.netnih.gov
Mass SpectrometryIdentification and quantification of methylation sites.Precise location and stoichiometry of methylation. researchgate.netnih.gov

Cell Fractionation for Subcellular Localization of Radioactivity

Cell fractionation is a fundamental technique used in conjunction with L-Methionine, [methyl-3H] to elucidate the specific subcellular compartments where the radiolabeled methyl group accumulates. This methodology allows researchers to trace the metabolic fate of methionine, determining whether it is incorporated into proteins, used in methylation reactions for lipids and other molecules, or remains in a soluble metabolic pool within distinct organelles.

The process typically begins with the homogenization of cells or tissues that have been incubated with L-Methionine, [methyl-3H]. The resulting homogenate is then subjected to differential centrifugation, a process that separates cellular components based on their size, shape, and density. nih.govnih.gov This stepwise centrifugation at increasing speeds pellets major organelles and subcellular fractions, such as the nuclear, mitochondrial, microsomal (containing endoplasmic reticulum), and cytosolic fractions. nih.gov By measuring the radioactivity in each fraction, scientists can construct a detailed map of the methyl group's journey through the cell's metabolic pathways.

Detailed Research Findings

Research utilizing L-Methionine, [methyl-3H] in hepatocellular carcinoma (HCC) cells has demonstrated how cell fractionation can distinguish metabolic pathways between cancerous and normal cells. In HCC cells, the primary fate of the radiolabeled methyl group is protein synthesis. nih.gov However, in normal hepatocytes, a major metabolic route is the phosphatidylethanolamine (B1630911) (PE) methylation pathway for lipid synthesis. nih.gov By separating the total cellular uptake into protein, lipid, and water-soluble phases, researchers can quantify the distribution of the tritium label.

In one study, after a pulse-chase experiment with L-[methyl-3H]-Methionine in a woodchuck HCC cell line (WCH17), the incorporated radioactivity was measured in different extracted phases. The findings showed that the majority of the tritium (³H) was distributed in the protein phase, with a lesser amount in the lipid phase. nih.gov The distribution provides insight into the metabolic adaptation of cancer cells, which prioritize protein synthesis over the lipid synthesis pathway that is more active in normal liver cells. nih.gov

Table 1: Subcellular Distribution of [methyl-³H] Radioactivity in Hepatocellular Carcinoma Cells This table illustrates the differential incorporation of the radiolabeled methyl group from L-Methionine, [methyl-3H] into various biochemical fractions within HCC cells, highlighting the predominant role of protein synthesis.

Cellular FractionPhasePercentage of Incorporated Radioactivity (%)Primary Metabolic Pathway Indicated
PelletProteinHighProtein Synthesis
SupernatantLipid-SolubleLowPhosphatidylethanolamine (PE) Methylation
SupernatantWater-SolubleVariableSoluble Metabolic Pool (e.g., S-adenosylmethionine)

Another key application of this technique is the localization of enzymes involved in methionine metabolism. In studies of human and mouse normal and leukemic leukocytes, differential centrifugation was used to determine the subcellular distribution of S-adenosyl-L-methionine:tRNA methyltransferases and aminoacyl-tRNA synthetases. nih.gov These enzyme systems are crucial for the modification and aminoacylation of tRNA. The research found that the highest specific activities for both enzyme systems were concentrated in the microsomal and postribosomal fractions. nih.gov This localization suggests the existence of high-molecular-weight enzyme complexes for these functions within the cytoplasm. nih.gov

Further studies have localized the enzymatic activities for methionine transamination, the process that inter-converts L-methionine and 4-methylthio-2-oxobutyric acid, to both the cytoplasm and mitochondria in rat and sheep liver cells. nih.gov This dual localization points to different metabolic roles; the cytoplasmic pathway is proposed to be for forming L-methionine, while the mitochondrial pathway is for disposing of excess methionine. nih.gov

Table 2: Localization of tRNA Methyltransferase Activity in Leukocytes This table summarizes findings on the specific activity of S-adenosyl-L-methionine:tRNA methyltransferases in subcellular fractions of normal and leukemic leukocytes, as determined by cell fractionation.

Cell TypeSubcellular FractionRelative Specific Activity
Normal LeukocytesMicrosomalHigh
Normal LeukocytesPostribosomalHigh
Leukemic LeukocytesMicrosomalModerate
Leukemic LeukocytesPostribosomalHigher than Microsomal

Applications in Specific Biological Systems and Research Areas

Neurobiology Research

L-Methionine, [methyl-3H] has been instrumental in advancing our understanding of the intricate roles of methionine metabolism in the nervous system.

The methionine cycle is a pivotal metabolic pathway in the nervous system, regulating methylation reactions, neurotransmitter synthesis, and antioxidant defense. creative-proteomics.com It is central to neurodevelopment, influencing processes such as neuronal differentiation, axon myelination, and the formation of synapses. creative-proteomics.com The primary output of this cycle is S-adenosylmethionine (SAM), the universal methyl donor for crucial epigenetic modifications like DNA and histone methylation. creative-proteomics.commdpi.com These modifications are essential for regulating gene expression during brain development. mdpi.com

Disruptions in these methylation patterns can lead to impaired brain development and intellectual disabilities. creative-proteomics.com For instance, studies in adolescent mice have shown that inducing DNA hypermethylation through L-methionine treatment leads to oligodendroglial and myelin deficits, which may contribute to schizophrenia-like behaviors. frontiersin.org This hypermethylation was found to dysregulate multiple transcription factors specific to oligodendroglia, indicating a disruption of the transcriptional architecture necessary for proper development. frontiersin.org Furthermore, this treatment resulted in a reduction of oligodendroglial lineage cells and compromised myelin integrity in the frontal white matter. frontiersin.org

Myelin synthesis, critical for efficient nerve signal transmission, is heavily dependent on methylation. creative-proteomics.com Research using L-[methyl-3H]methionine in developing mouse brains has demonstrated that the incorporation of the radiolabel into myelin basic protein (MBP) is highest in the youngest brains and decreases with age. nih.govportlandpress.com This finding suggests a higher rate of MBP methylation relative to its synthesis during early brain development, a process that is crucial for the formation of the myelin sheath. nih.govportlandpress.com

Protein methylation, a key post-translational modification, plays a significant role in neuronal differentiation and signal transduction. researchgate.net The use of L-[methyl-3H]methionine allows researchers to metabolically label and track the methylation of specific proteins during these processes.

In PC12 cells, a model for neuronal differentiation, nerve growth factor (NGF) has been shown to regulate protein methylation. researchgate.net Studies using L-[methyl-3H]methionine have revealed that NGF stimulation leads to changes in the incorporation of methyl groups into proteins, indicating a role for protein methylation in NGF-mediated signaling pathways that drive neuronal differentiation. researchgate.net

Lysine methylation, another important post-translational modification, is also crucial for neuronal differentiation. iu.edu While much of the focus has been on histone methylation, there is growing interest in the role of non-histone lysine methylation in this process. iu.edu The enzymes responsible for lysine methylation, lysine methyltransferases (KMTs) and demethylases (KDMs), are critical for brain development, and mutations in these enzymes have been linked to neurodevelopmental disorders. iu.edu

The transport of amino acids, including methionine, into cells of the central nervous system is a tightly regulated process that is crucial for normal function and is often altered in disease states such as cancer. nih.govmdpi.com L-[methyl-3H]methionine has been used to study the mechanisms of amino acid transport in both glial cells and brain tumor cells.

Research on human glioma cells has shown that the uptake of L-[methyl-3H]methionine is dependent on the proliferation rate of the cells, with uptake being significantly higher during the exponential growth phase compared to the plateau phase. nih.govsemanticscholar.org This transport is predominantly mediated by the L-type amino acid transporter (LAT1), which is often overexpressed in glioma cells. nih.govmdpi.comsemanticscholar.orgnih.gov The reliance of these tumor cells on external methionine highlights a key metabolic vulnerability. mdpi.comnih.gov

Studies comparing the transport of L-[methyl-3H]methionine with other amino acid analogs in human glioma cells have provided valuable insights into the specific carrier systems involved. nih.govsemanticscholar.org These investigations have demonstrated that the transport is largely sensitive to inhibition by 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), a specific inhibitor of system L transport. nih.govsemanticscholar.org

Cancer Biology Research

The unique metabolic properties of cancer cells, particularly their altered methionine metabolism, have made L-Methionine, [methyl-3H] a valuable tool in cancer research.

A significant number of cancer cell types exhibit what is known as "methionine dependence," a phenomenon where they are unable to grow or proliferate when methionine is replaced by its precursor, homocysteine, in the growth medium. nih.govspringernature.comnih.gov This is in stark contrast to normal cells, which can typically synthesize their own methionine from homocysteine. nih.govspringernature.comnih.gov This dependency points to an elevated requirement for exogenous methionine in cancer cells to support their rapid growth and proliferation. nih.govspringernature.com

This increased demand for methionine in cancer cells is linked to enhanced rates of transmethylation reactions. nih.govspringernature.com Even though methionine-dependent cancer cells can synthesize normal amounts of endogenous methionine, they often have low levels of free methionine and S-adenosylmethionine (SAM), the primary methyl donor. nih.govspringernature.com This is likely due to the rapid consumption of methionine for various methylation reactions, a phenomenon sometimes referred to as the "Hoffman effect". nih.govspringernature.com

The table below summarizes the key differences in methionine metabolism between normal and methionine-dependent cancer cells.

Metabolic FeatureNormal CellsMethionine-Dependent Cancer Cells
Growth in Methionine-Restricted Media UnaffectedPoor or no growth
Requirement for Exogenous Methionine LowHigh nih.govspringernature.com
Endogenous Methionine Synthesis NormalNormal nih.govspringernature.com
Free Intracellular Methionine Levels NormalLow nih.govspringernature.com
S-adenosylmethionine (SAM) Levels NormalLow nih.govspringernature.com
S-adenosylhomocysteine (AdoHCY) Levels NormalElevated nih.govspringernature.com
Overall Transmethylation Rate NormalEnhanced nih.govspringernature.com

This table provides a generalized comparison. Specific values can vary between cell types and experimental conditions.

The ultimate fate of the methyl group from L-methionine differs significantly between normal and malignant cells, a distinction that can be effectively traced using L-Methionine, [methyl-3H].

In normal hepatocytes, a significant portion of L-[methyl-3H]methionine is directed towards the synthesis of phosphatidylcholine (PC) through the phosphatidylethanolamine (B1630911) (PE) methylation pathway. nih.gov In contrast, in hepatocellular carcinoma (HCC) cells, the primary metabolic fate of the radiolabeled methionine shifts towards protein synthesis. nih.gov This metabolic switch may be an adaptation to support the high proliferative rate of cancer cells. nih.gov

This difference in metabolic routing is partly due to alterations in the expression of key enzymes. For example, in human HCC, the expression of the MAT1A gene, which encodes the enzyme responsible for SAM synthesis in the liver, is silenced, while the expression of MAT2A is induced. nih.gov This switch in isoenzyme expression is thought to provide a growth advantage to the cancer cells. nih.gov

The following table illustrates the differential metabolic fate of L-Methionine, [methyl-3H] in normal hepatocytes versus hepatocellular carcinoma cells.

Metabolic PathwayNormal HepatocytesHepatocellular Carcinoma (HCC) Cells
Primary Fate of [methyl-3H] Phosphatidylcholine (PC) SynthesisProtein Synthesis nih.gov
Phosphatidylethanolamine N-methyltransferase (PEMT) Activity HighLow nih.gov
Methionine Adenosyltransferase (MAT) Isoenzyme Profile Predominantly MATI/III (from MAT1A)Predominantly MATII (from MAT2A) nih.gov

This table highlights the predominant metabolic pathways observed. Minor pathways and variations may exist.

Developmental Biology and Nutritional Research

The neonatal period is characterized by rapid growth and development, creating an immense metabolic demand for methionine. nih.gov Methionine is not only essential for protein synthesis but is also partitioned into numerous transmethylation reactions that produce vital metabolites and contribute to epigenetic programming. nih.govscholaris.ca The study of how methyl groups from methionine are partitioned between these competing pathways is crucial for understanding neonatal nutritional requirements. L-Methionine, [methyl-3H] serves as a powerful tracer to follow the fate of the methyl group in vivo. researchgate.netresearchgate.net

Studies in human newborns have shown that rates of transmethylation are exceptionally high compared to adults, reflecting a high demand for methylation processes during this critical developmental window. nih.govjohnshopkins.eduresearchgate.net Research using neonatal piglet models, which closely mimic human infant metabolism, has provided detailed insights into methyl group partitioning. scholaris.caresearchgate.net These studies have used intraportal infusions of [methyl-³H]methionine to trace its incorporation into various methylated products in the liver, the primary site of methionine metabolism. researchgate.netresearchgate.net

Under normal conditions, a significant portion of methionine's methyl groups is directed towards the synthesis of creatine (B1669601) and phosphatidylcholine (PC), with 50-75% of the radiolabel recovered in these two metabolites. researchgate.net Creatine is vital for energy metabolism in muscle and brain tissue, and neonates have a high demand for its endogenous synthesis. nih.gov When the demand for creatine synthesis is experimentally increased by infusing its precursor, guanidinoacetate (GAA), the partitioning of methyl groups is altered. researchgate.netresearchgate.net This high-demand condition leads to a more than 200% increase in the incorporation of the methyl-³H label into creatine. researchgate.net Interestingly, this did not appear to sequester methyl groups away from all other pathways; incorporation into DNA methylation also increased, suggesting a complex regulatory system that adapts to metabolic demands. researchgate.net These findings underscore the sensitivity of methionine partitioning to methyl supply and demand in neonates, which has significant implications for infant nutrition and development. researchgate.net

Dietary intake of methionine is a key regulator of one-carbon metabolism, which encompasses the interconnected pathways of the methionine and folate cycles. researchgate.netnih.gov The flux of metabolites through these pathways has profound effects on cellular processes, including nucleotide synthesis, redox balance, and epigenetic regulation. biorxiv.orgfrontiersin.org Altering dietary methionine levels can significantly shift these metabolic fluxes, and tracers like L-Methionine, [methyl-3H] are essential for quantifying these shifts.

Studies in mice have shown that even short-term supplementation with a high-methionine diet can alter one-carbon metabolism in the gut and liver. nih.govnih.gov Such diets can lead to increased plasma methionine concentrations while paradoxically decreasing its concentration in the proximal jejunum, the primary site of absorption. nih.gov Conversely, dietary methionine restriction (MR) rapidly and specifically affects systemic methionine metabolism. biorxiv.org Within a day of MR, plasma levels of methionine and its related metabolites, such as methionine sulfoxide, can be reduced by over 50%. biorxiv.org

These dietary manipulations directly impact the intracellular ratio of S-adenosylmethionine (SAM), the methyl donor, to S-adenosylhomocysteine (SAH), a product inhibitor of most methyltransferases. frontiersin.org Changes in this "methylation potential" can alter the landscape of DNA and histone methylation, thereby affecting gene expression. frontiersin.orgnih.gov For example, diets high in methionine or deficient in B vitamins (which are cofactors in one-carbon metabolism) can lead to elevated SAH levels and reduced histone methylation at specific sites. frontiersin.org These findings demonstrate that metabolic fluxes are highly responsive to dietary methionine levels, and understanding this relationship is critical for nutritional strategies aimed at influencing health and disease states. researchgate.netbiorxiv.org

Microbiology and Virology Research

L-Methionine, [methyl-3H] serves as a critical radiolabeled tracer in microbiological and virological research, enabling detailed investigation of fundamental cellular processes. Its tritium-labeled methyl group allows for sensitive tracking of methylation events and metabolic pathways involving methionine.

Bacterial Chemotaxis and Methylation Systems

The study of bacterial chemotaxis, the directed movement of bacteria in response to chemical gradients, has been significantly advanced by the use of L-Methionine, [methyl-3H]. This tracer has been instrumental in elucidating the role of protein methylation in the sensory transduction pathway. In organisms like Escherichia coli and Salmonella typhimurium, a set of transmembrane proteins known as methyl-accepting chemotaxis proteins (MCPs) are central to this process. taylorfrancis.com The methylation and demethylation of these proteins modulate the cell's swimming behavior, allowing it to adapt to changing chemical environments. taylorfrancis.com

Researchers have utilized L-Methionine, [methyl-3H] to demonstrate that the methyl group from S-adenosyl-L-methionine (SAM), a metabolite of methionine, is transferred to MCPs. taylorfrancis.com This reversible methylation is catalyzed by specific enzymes, the products of the cheR (methyltransferase) and cheB (methylesterase) genes. taylorfrancis.com Experiments using this radiolabel have shown that the level of MCP methylation changes in response to chemotactic stimuli. pnas.org For instance, the addition of an attractant like L-serine leads to a measurable increase in the methylation of a specific MCP with an apparent molecular weight of 62,000 in E. coli. pnas.org These studies have confirmed that a continuous supply of methionine is essential for chemotaxis, as it is the ultimate source of the methyl groups required for the adaptation process. pnas.orgnih.gov The inability of methionine auxotrophs to tumble and respond to chemical gradients further underscores the critical role of methionine in this sensory system. nih.govresearchgate.net

OrganismProcess InvestigatedKey Findings with L-Methionine, [methyl-3H]
Escherichia coliChemotaxis, Protein MethylationDemonstrated that the methyl group from methionine is transferred to methyl-accepting chemotaxis proteins (MCPs). Showed that the level of MCP methylation is affected by chemotactic stimuli like L-serine. taylorfrancis.compnas.org
Salmonella typhimuriumSensory TransductionElucidated the role of reversible methylation of MCPs in the adaptation phase of the chemotactic response. taylorfrancis.com

Viral RNA Methylation Processes

In virology, L-Methionine, [methyl-3H] is employed to study the methylation of viral RNA, a critical modification that influences viral replication, gene expression, and interaction with the host immune system. Viral RNAs, much like eukaryotic messenger RNAs (mRNAs), can be modified by the addition of methyl groups, with N6-methyladenosine (m6A) being one of the most prevalent internal modifications. frontiersin.orgnih.gov These methylation events are carried out by host or viral methyltransferases that utilize S-adenosyl-L-methionine (SAM) as the methyl donor.

Early in vitro studies with purified reovirus demonstrated that in the presence of S-adenosyl-L-[methyl-3H]methionine, the newly synthesized viral mRNAs were methylated. pnas.org This finding indicated that the virion itself contains methylase activity. pnas.org More recent research has focused on the epitranscriptomic modification of RNA from a wide range of viruses, including DNA and RNA viruses. nih.gov For instance, studies on SARS-CoV-2 have shown that while the virus causes a general loss of m6A in cellular RNAs, the viral RNA itself is abundantly methylated. researchgate.net This differential methylation is linked to the cytoplasmic relocalization of the host methyltransferase, METTL3, during infection. researchgate.net The m6A modification on viral RNA can affect various stages of the viral life cycle, including RNA stability, nuclear export, and translation, and can help the virus evade recognition by host innate immune sensors like RIG-I-like receptors (RLRs). frontiersin.orgnih.gov L-Methionine, [methyl-3H] provides a powerful tool to trace the origin of these methyl groups and to study the dynamics of viral RNA methylation.

Virus Family/GenusProcess InvestigatedKey Findings with L-Methionine, [methyl-3H] or its derivative SAM
Reoviridae (Reovirus)In vitro mRNA synthesisDemonstrated that viral mRNAs are methylated by a virion-associated methylase using S-adenosyl-L-methionine as the methyl donor. pnas.org
Coronaviridae (SARS-CoV-2)Host-virus interaction, RNA methylationRevealed that viral RNA is heavily methylated, while cellular RNA methylation is reduced, linked to altered localization of the host methyltransferase METTL3. researchgate.net
Various RNA and DNA virusesEpitranscriptomics, Immune EvasionUsed to understand the role of N6-methyladenosine (m6A) in the viral life cycle, including replication and evasion of host immune recognition by RLRs. frontiersin.orgnih.gov

Sulfur Assimilation in Marine Bacterioplankton

L-Methionine, [methyl-3H] and related radiolabeled compounds are valuable for investigating sulfur metabolism in marine microorganisms. In vast, nutrient-limited ocean regions, the assimilation of sulfur is a key metabolic process. Marine bacterioplankton have evolved efficient mechanisms to utilize various organosulfur compounds. Studies have shown that dimethylsulfoniopropionate (DMSP), an abundant compound in marine environments, and its degradation product, methanethiol (MeSH), are significant precursors for methionine and protein-sulfur in these bacteria. nih.gov

Research using [methyl-3H]MeSH has provided direct evidence that the entire methiol group of MeSH is efficiently incorporated into methionine. nih.gov This reaction is consistent with the activity of the enzyme cystathionine γ-synthetase. nih.gov These findings highlight a remarkable adaptation where marine bacteria preferentially utilize nanomolar concentrations of reduced sulfur compounds like DMSP and MeSH over sulfate, which is present at concentrations millions of times higher. nih.gov The incorporation of sulfur from these sources into proteins, primarily as methionine, has been confirmed through techniques like high-pressure liquid chromatography analysis of protein hydrolysates. nih.gov While methionine itself can regulate the transport of sulfate in some marine bacteria like Alteromonas luteo-violaceus, it does not appear to have the same regulatory effect in others, such as Pseudomonas halodurans. nih.gov Studies in oligotrophic regions like the North Pacific Subtropical Gyre further indicate that DMSP may be a more significant source of sulfur than dissolved methionine for the microbial community. researchgate.net

Organism/CommunityProcess InvestigatedKey Findings with Radiolabeled Methionine Precursors
Marine BacterioplanktonSulfur AssimilationDemonstrated that methanethiol (MeSH), a DMSP degradation product, is a key intermediate for methionine synthesis. nih.gov
Natural populations (Gulf of Mexico)Methionine BiosynthesisShowed efficient incorporation of the [methyl-3H]MeSH group into methionine, implicating the enzyme cystathionine γ-synthetase. nih.gov
Alteromonas luteo-violaceusRegulation of Sulfur MetabolismMethionine was found not to regulate sulfate transport, unlike other sulfur compounds such as cysteine. nih.gov
Pseudomonas haloduransRegulation of Sulfur MetabolismSulfate transport capacity was not regulated by methionine. nih.gov

Fungal L-Methionine Biosynthesis Pathway Enzymes

The L-methionine biosynthesis pathway in fungi is a subject of intensive study due to its crucial role in cellular functions and its potential as a target for antifungal therapies. researchgate.netmdpi.comnih.gov L-Methionine, [methyl-3H] can be used to trace the flow of metabolites through this pathway and to assess the activity of its constituent enzymes. The pathway begins with the activation of L-homoserine by L-homoserine O-acetyltransferase (Met2p). mdpi.comresearchgate.net Subsequent steps are catalyzed by a series of enzymes leading to the production of L-homocysteine. researchgate.net

FungusEnzyme/Pathway InvestigatedRelevance of Research
Saccharomyces cerevisiaeL-Methionine Biosynthesis PathwayThe complete pathway, including enzymes like Met2p, Met17p, and Met6p, has been characterized. researchgate.net
Candida albicansO-acetyl-L-homoserine sulfhydrylase (Met15p)Investigated as a potential target for novel antifungal treatments. researchgate.netmostwiedzy.pl
Fungi (general)Methionine Synthase (Met6p)Catalyzes the final step of L-methionine synthesis, a key regulatory point in the pathway. mdpi.com
Fungi (general)Homoserine O-acetyltransferase (Met2p)Catalyzes the first committed step in the fungal L-methionine biosynthesis pathway. mdpi.com

Future Directions and Emerging Research Avenues

Integration with Multi-Omics Approaches (e.g., Methylomics, Proteomics)

The integration of data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, provides a more holistic view of biological systems. thermofisher.com L-Methionine, [methyl-3H] is poised to play a significant role in these multi-omics strategies, particularly in the realms of methylomics and proteomics.

By tracing the transfer of its radiolabeled methyl group, researchers can identify and quantify methylation of a wide array of molecules, including DNA, RNA, proteins, and lipids. metwarebio.com This provides a direct readout of the cellular "methylome." When combined with proteomics, this approach can pinpoint specific proteins that are methylated under various conditions. A powerful technique in this area is "heavy methyl SILAC" (Stable Isotope Labeling with Amino acids in Cell culture), which uses a stable isotope-labeled version of methionine to track methylation in a non-radioactive manner, complementing traditional radiolabeling studies. broadinstitute.org

This integrated approach allows for a deeper understanding of how changes in the metabolome, such as fluctuations in methionine levels, can impact the proteome and epigenome through methylation, ultimately influencing cellular function. thermofisher.com

Development of Advanced Imaging and Detection Methodologies

While liquid scintillation counting has been the primary method for detecting the beta particles emitted by tritium (B154650), advancements in imaging and detection offer new possibilities for visualizing the distribution of L-Methionine, [methyl-3H] within cells and tissues. nih.gov

Autoradiography, a technique that uses photographic emulsion to visualize the distribution of radioactive substances, can be enhanced with modern digital imaging technologies to provide higher resolution and more quantitative data. nih.gov Furthermore, the development of more sensitive solid scintillation techniques can improve the online detection of radioactivity in collected fractions from separation methods like chromatography. nih.gov

Although not involving tritium, Positron Emission Tomography (PET) using L-[methyl-11C]-Methionine has demonstrated the power of in vivo imaging to study methionine metabolism in contexts like hepatocellular carcinoma. nih.govox.ac.uk Insights from such advanced imaging modalities can inform and guide future studies utilizing tritium-labeled methionine, potentially leading to the development of novel microscopic imaging techniques for tritium with enhanced spatial resolution.

Below is a table summarizing various detection and imaging methodologies:

MethodologyPrincipleApplication with Radiolabeled Methionine
Liquid Scintillation Counting (LSC)Measures beta particle emissions from tritium via light production in a scintillator cocktail. nih.govStandard method for quantifying total radioactivity in samples.
AutoradiographyUses photographic film or emulsion to visualize the spatial distribution of radioactivity. nih.govMapping the localization of [methyl-3H] incorporation within tissues and cells.
Solid ScintillationDetects radioactivity using a solid scintillator material, often used in flow detectors. nih.govOnline detection of radiolabeled compounds in chromatography fractions.
Positron Emission Tomography (PET)Detects pairs of gamma rays emitted indirectly by a positron-emitting radionuclide (e.g., Carbon-11). ox.ac.ukIn vivo imaging of methionine uptake and metabolism in whole organisms (using 11C-methionine). nih.govox.ac.uk

Unraveling Novel Methyltransferases and Demethylases

Methyltransferases are a large family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM), the activated form of methionine, to various substrates. ucla.edurndsystems.com Conversely, demethylases remove these methyl groups. rndsystems.com These enzymes play a critical role in regulating numerous cellular processes.

L-Methionine, [methyl-3H] is instrumental in the discovery and characterization of novel methyltransferases and demethylases. By providing a radiolabeled methyl group to SAM, researchers can develop assays to screen for new enzymatic activities. For instance, incubating a cellular extract or a purified protein fraction with [methyl-3H]SAM and a potential substrate can identify new methyltransferase activity by detecting the radiolabeled product. ucla.edu

Bioinformatic approaches can identify putative methyltransferases based on sequence homology to known enzymes. ucla.edu Subsequent biochemical assays using [methyl-3H]SAM can then validate the function of these candidate enzymes. This combined approach is crucial for expanding our knowledge of the enzymatic machinery that governs cellular methylation.

Understanding the Interplay Between Methionine Metabolism and Other Metabolic Pathways

The methionine metabolic pathway is intricately connected to several other key metabolic networks. metwarebio.comcreative-proteomics.com L-Methionine, [methyl-3H] serves as a powerful tracer to delineate these connections and understand the flux of metabolites through these intersecting pathways.

Key interconnected pathways include:

The Folate Cycle: This pathway is essential for regenerating methionine from homocysteine and is linked to one-carbon metabolism. metwarebio.com

The Transsulfuration Pathway: This pathway diverts homocysteine, an intermediate in the methionine cycle, towards the synthesis of cysteine, a precursor for the major antioxidant glutathione. metwarebio.comcreative-proteomics.com

Creatine (B1669601) and Phosphatidylcholine Synthesis: The synthesis of these essential molecules requires significant methylation activity, drawing from the SAM pool derived from methionine. nih.gov

Studies using [methyl-3H]methionine have shown how a high demand for the synthesis of one methylated product, such as creatine, can divert methyl groups away from the synthesis of others, like phosphatidylcholine, and even reduce the incorporation of methionine into proteins. nih.gov This highlights the competitive nature of these pathways and the importance of methionine availability in maintaining metabolic balance.

The following table illustrates the major metabolic fates of the methyl group from methionine:

Metabolic PathwayKey ProcessEnd Product(s)
Protein SynthesisIncorporation into polypeptide chains.Proteins. nih.gov
TransmethylationDonation of a methyl group via S-adenosylmethionine (SAM).Methylated DNA, RNA, proteins, lipids, etc. metwarebio.com
TranssulfurationConversion of homocysteine to cysteine.Cysteine, glutathione, taurine. creative-proteomics.comresearchgate.net
Polyamine SynthesisUtilization of the aminopropyl group from decarboxylated SAM.Spermidine, spermine. nih.gov

Investigating the Role of Methylation in Cellular Stress Responses

Emerging evidence suggests a critical role for methionine metabolism and methylation in how cells respond to various stressors, including oxidative stress and nutrient deprivation. nih.govplos.org L-Methionine, [methyl-3H] is a valuable tool for investigating the dynamics of methylation during these stress responses.

Under conditions of oxidative stress, methionine residues in proteins can be oxidized to methionine sulfoxide, which can alter protein function. nih.gov The methionine cycle is also linked to the production of the antioxidant glutathione, highlighting its role in redox homeostasis. metwarebio.com

Q & A

Basic Question: What are the critical handling and storage protocols for L-Methionine, [methyl-³H] to ensure experimental reproducibility?

Answer:
L-Methionine, [methyl-³H] requires stringent handling due to its radiometric properties. Key protocols include:

  • Storage : Maintain at -80°C in specialized containers (e.g., NENSure vials) under argon to prevent radiolytic degradation and oxidation .
  • Solvent Compatibility : Use 50 mM Tricine buffer with 10 mM 2-mercaptoethanol to stabilize the compound during experiments .
  • Safety : Follow institutional radioactive material licenses for shipping and usage. Personal protective equipment (PPE), including NIOSH/EN 166-compliant eye protection and chemically resistant gloves, is mandatory to minimize exposure .

Advanced Question: How can L-Methionine, [methyl-³H] be integrated into enzyme activity assays for methyltransferase studies?

Answer:
The radiolabeled methyl group in L-Methionine, [methyl-³H] enables precise tracking of methyltransferase activity. A validated protocol involves:

  • Substrate Preparation : Combine 25 nmol of substrate (e.g., aklanonic acid) with 100 nmol S-adenosyl-[methyl-³H]-L-methionine (specific activity: 5.5 mCi/mmol) in a 50 mM phosphate buffer (pH 6.0) .
  • Reaction Optimization : Ensure linearity with protein concentration (80–100 mg/mL) and incubation time. Use activated charcoal to selectively adsorb unreacted [methyl-³H]SAM for quantification .
  • Data Validation : Cross-reference results with non-radioactive assays (e.g., HPLC) to rule out isotopic dilution effects.

Basic Question: What are the primary research applications of L-Methionine, [methyl-³H] in metabolic studies?

Answer:
This compound is pivotal for:

  • Methionine Cycle Analysis : Tracing methyl group transfer in pathways involving S-adenosylmethionine (SAM) and homocysteine .
  • Protein Methylation : Quantifying post-translational modifications in histones or regulatory proteins via autoradiography (e.g., MLL4/WRAD complex studies) .
  • Amino Acid Transport : Measuring cellular uptake kinetics in cancer or neurological models using radiometric detection .

Advanced Question: How can researchers address contradictions in methylation data obtained from L-Methionine, [methyl-³H] assays?

Answer:
Discrepancies often arise from:

  • Isotope Localization : Confirm label specificity. For example, in MLL4/WRAD studies, validate methylation sites using peptide arrays and MALDI-TOF to distinguish non-specific binding .
  • Enzyme-Substrate Saturation : Perform kinetic assays with varying SAM concentrations to identify non-linear activity ranges .
  • Artifact Mitigation : Include negative controls (e.g., enzyme-deficient mutants) and normalize data to total protein content via Bradford or Lowry assays .

Basic Question: What analytical methods are compatible with L-Methionine, [methyl-³H] in quantifying methylation events?

Answer:

  • Radiolytic Detection : Use liquid scintillation counting for direct quantification of ³H incorporation .
  • Autoradiography : Image methylated peptides on X-ray film after SDS-PAGE separation, as demonstrated in MLL4/WRAD studies .
  • Chromatographic Validation : Pair with HPLC or TLC to separate methylated products from unreacted substrates .

Advanced Question: How can L-Methionine, [methyl-³H] be applied to study compartmentalization of methionine derivatives in biological systems?

Answer:

  • Compartmental Modeling : Use software like MINIQUAD75 to analyze protonation equilibria and distribution of methionine-cysteine complexes in surfactant media (Table 1) .
  • In Vivo Tracing : Administer 1.7 g/kg/day L-Methionine in rodent models to study hyperhomocysteinemia and cognitive deficits, paired with Morris Water Maze (MWM) behavioral assays .

Basic Question: What are the ethical and regulatory considerations for using L-Methionine, [methyl-³H] in animal studies?

Answer:

  • Licensing : Ensure institutional approval for radioactive material use in vivo .
  • Dose Optimization : Adhere to ALARA (As Low As Reasonably Achievable) principles to minimize radiation exposure while maintaining detectable signal .
  • Waste Management : Dispose of radioactive waste per local regulations, including decay storage for ³H (half-life: 12.3 years) .

Advanced Question: How can L-Methionine, [methyl-³H] be used to dissect enzyme kinetics in daunomycin biosynthesis?

Answer:
In Streptomyces sp. C5 studies:

  • Assay Design : Incubate mycelial extracts with aklanonic acid and [methyl-³H]SAM in phosphate buffer (pH 6.0). Optimize pH and protein concentration for linear reaction rates .
  • Data Interpretation : Compare methylation rates to gene expression profiles (e.g., AAMT gene clusters) to correlate enzyme activity with biosynthetic output .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.